Methyl 7-bromobenzofuran-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 7-bromo-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-13-10(12)7-5-14-9-6(7)3-2-4-8(9)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKOGNBHZWBHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC2=C1C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 7-bromobenzofuran-3-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 7-bromobenzofuran-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not only the fundamental chemical properties of this molecule but also to provide actionable insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles and supported by scientific literature.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a prominent heterocyclic system found in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2] Derivatives of benzofuran are known to possess anticancer, antimicrobial, antifungal, and anti-inflammatory properties, making them privileged scaffolds in drug discovery programs.[1][2] The introduction of a bromine atom at the 7-position and a methyl carboxylate group at the 3-position of the benzofuran ring system creates a versatile intermediate, Methyl 7-bromobenzofuran-3-carboxylate, which is primed for further chemical modifications to explore novel therapeutic agents and functional materials.
Physicochemical Properties
While specific experimental data for Methyl 7-bromobenzofuran-3-carboxylate is not widely available in public databases, its properties can be reliably predicted based on the analysis of its constituent parts and data from closely related analogs.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₀H₇BrO₃ | Calculation |
| Molecular Weight | 255.07 g/mol | Calculation |
| Appearance | Likely a white to off-white solid | Analogy to similar benzofuran esters[3] |
| Melting Point | Not available. Expected to be a solid at room temperature. | The related methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate has a melting point of 124–125 °C.[3] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | General solubility of similar organic esters. |
| CAS Number | Not explicitly assigned. The corresponding carboxylic acid is 1374574-88-5. | SciFinder/Chemical Abstract Service |
Spectroscopic Characterization (Predicted)
The structural elucidation of Methyl 7-bromobenzofuran-3-carboxylate would rely on standard spectroscopic techniques. The expected spectral data are as follows:
¹H NMR (proton nuclear magnetic resonance): The spectrum would feature signals corresponding to the aromatic protons on the benzene and furan rings, and a singlet for the methyl ester protons. The protons on the benzene ring will show a characteristic splitting pattern influenced by the bromine substituent.
¹³C NMR (carbon-13 nuclear magnetic resonance): The spectrum will display distinct signals for each of the ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic rings, and the methyl carbon of the ester.
IR (Infrared) Spectroscopy: Key absorption bands would include:
-
~3100-3000 cm⁻¹ (aromatic C-H stretch)
-
~1720 cm⁻¹ (C=O stretch of the ester)
-
~1600-1450 cm⁻¹ (C=C stretching of the aromatic rings)
-
~1250 cm⁻¹ (C-O stretch of the ester)
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Synthesis of Methyl 7-bromobenzofuran-3-carboxylate
A practical and efficient synthesis of Methyl 7-bromobenzofuran-3-carboxylate can be envisioned through a multi-step sequence, leveraging established methodologies for the construction of the benzofuran core. A plausible synthetic pathway is outlined below.
Caption: Plausible synthetic route to Methyl 7-bromobenzofuran-3-carboxylate.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of 7-bromo-2,3-dihydrobenzofuran
This step involves an intramolecular cyclization of a poly-brominated precursor.
-
Reaction: In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve 1,3-dibromo-2-(2-bromoethoxy)benzene in a mixture of anhydrous tetrahydrofuran (THF) and hexane.
-
Temperature Control: Cool the solution to -78 °C.
-
Reagent Addition: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise over 30 minutes.
-
Reaction Progression: Maintain the temperature at -78 °C for an additional 30 minutes after the addition is complete, then allow the reaction to slowly warm to 0 °C.
-
Workup: Quench the reaction by carefully adding it to ice water. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 7-bromo-2,3-dihydrobenzofuran.[6]
Step 2: Oxidation to 7-bromo-2,3-dihydrobenzofuran-3-one
This involves the oxidation of the benzylic methylene group.
-
Reagents: Dissolve 7-bromo-2,3-dihydrobenzofuran in a suitable solvent such as carbon tetrachloride or dichloromethane.
-
Oxidizing Agent: Add an oxidizing agent like N-bromosuccinimide (NBS) along with a radical initiator (e.g., AIBN or benzoyl peroxide), or alternatively, use 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Reaction Conditions: Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Workup: After cooling, filter the reaction mixture and wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ketone by column chromatography or recrystallization.
Step 3: Dehydrogenation and Esterification to Methyl 7-bromobenzofuran-3-carboxylate
This final step involves aromatization of the furanone ring and subsequent esterification.
-
Dehydrogenation: Aromatization of 7-bromo-2,3-dihydrobenzofuran-3-one can be achieved by heating with a dehydrogenating agent such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene, or with DDQ. This would likely yield 7-bromobenzofuran-3-ol, which would tautomerize to the more stable ketone. A more direct route to the benzofuran may involve a different synthetic strategy, such as a copper-catalyzed intramolecular C-O bond formation from a suitable precursor.[2]
-
Esterification: The resulting 7-bromobenzofuran-3-carboxylic acid (if formed via an alternative route) can be esterified using standard methods. A common procedure is the Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).
Chemical Reactivity and Synthetic Utility
The chemical reactivity of Methyl 7-bromobenzofuran-3-carboxylate is dictated by the interplay of its functional groups: the aryl bromide, the ester, and the electron-rich benzofuran ring system.
Sources
- 1. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN | 206347-30-0 [chemicalbook.com]
Methyl 7-bromobenzofuran-3-carboxylate molecular weight
An In-Depth Technical Guide to Methyl 7-bromobenzofuran-3-carboxylate
Introduction
Methyl 7-bromobenzofuran-3-carboxylate is a halogenated heterocyclic compound featuring a benzofuran core. This scaffold is of significant interest to researchers in medicinal chemistry and materials science. The benzofuran nucleus is a structural component found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities.[1][2] The strategic placement of a bromine atom at the 7-position and a methyl carboxylate group at the 3-position provides a versatile molecular building block. These functional groups serve as handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[3] This guide provides a comprehensive overview of the molecular properties, synthesis, applications, and handling of Methyl 7-bromobenzofuran-3-carboxylate for professionals in research and development.
Physicochemical Properties
The fundamental properties of Methyl 7-bromobenzofuran-3-carboxylate are crucial for its application in experimental settings. These characteristics dictate its solubility, reactivity, and analytical behavior.
| Property | Value | Source(s) |
| Molecular Weight | ~255.06 g/mol | [4] |
| Molecular Formula | C₁₀H₇BrO₃ | [4] |
| CAS Number | 2089648-83-7 | [4] |
| Appearance | Typically an off-white to yellow solid | Inferred from related compounds |
| IUPAC Name | methyl 7-bromo-1-benzofuran-3-carboxylate | [4] |
| Canonical SMILES | COC(=O)C1=COC2=C1C=CC=C2Br | [4] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. |
Synthesis and Mechanistic Insights
The synthesis of Methyl 7-bromobenzofuran-3-carboxylate can be approached through several established routes in heterocyclic chemistry. A common and practical strategy involves the direct esterification of its carboxylic acid precursor, 7-bromobenzofuran-3-carboxylic acid. An alternative approach is the construction of the benzofuran ring system from appropriately substituted benzene derivatives using transition metal catalysis.[5]
Synthetic Pathway: Esterification of 7-bromobenzofuran-3-carboxylic acid
The most straightforward and widely used laboratory-scale synthesis is the Fischer esterification of 7-bromobenzofuran-3-carboxylic acid (CAS 1374574-88-5).[4] This acid-catalyzed reaction with methanol provides the target methyl ester in high yield. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by methanol. Subsequent proton transfer and elimination of a water molecule yield the final ester product.
Sources
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 1484296-20-9|7-Bromo-5-methyl-1-benzofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Methyl 7-bromobenzofuran-3-carboxylate: Structural Elucidation, Chemical Logic, and De Novo Synthesis
Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Content Modality: Technical Whitepaper & Experimental Application Guide
Executive Summary & Structural Logic
As drug discovery campaigns increasingly pivot toward highly functionalized heteroaromatics, the benzofuran core remains a privileged scaffold due to its widespread presence in natural products and therapeutic agents. Methyl 7-bromobenzofuran-3-carboxylate is an exceptionally versatile building block, offering two distinct and orthogonal functionalization handles: a hydrolyzable or modifiable C3-carboxylate, and a C7-bromide ripe for transition-metal-catalyzed cross-coupling[1].
This guide provides an in-depth mechanistic breakdown, optimal synthesis protocols, and structural validation workflows for this compound, operating from the perspective of applied chemical biology and synthesis scale-up.
Nomenclature and Physicochemical Profiling
Understanding the structural constraints and physical parameters of methyl 7-bromobenzofuran-3-carboxylate is critical for predicting its behavior in various solvent systems and its interactions during biological screening. The systematic IUPAC naming reflects the fusion of a methoxycarbonyl group at the 3-position of the oxygen-containing furan ring and a bromine atom at the 7-position of the fused benzene ring[1].
Quantitative Data & Identifiers
| Property | Value |
| IUPAC Name | methyl 7-bromo-1-benzofuran-3-carboxylate |
| CAS Registry Number | 2089648-83-7 |
| Molecular Formula | C₁₀H₇BrO₃ |
| Molecular Weight | 255.06 g/mol |
| Standard InChI | InChI=1S/C10H7BrO3/c1-13-10(12)7-5-14-9-6(7)3-2-4-8(9)11/h2-5H,1H3 |
| Canonical SMILES | COC(=O)C1=COC2=C1C=CC=C2Br |
| Predicted Reactivity | Electrophilic at C3-ester; Cross-coupling susceptible at C7-Br |
Data sourced from consolidated structural registries and commercial chemical suppliers[1],,[2].
Figure 1: Pharmacophoric and synthetic utility mapping of the target compound.
Mechanistic Synthesis Strategy: The Carbene Insertion Route
While industrial continuous-flow methodologies are available[1], bench-scale synthesis of benzofuran-3-carboxylates most efficiently relies on the intermolecular condensation of a 2-hydroxybenzaldehyde derivative with a diazoacetate[3].
To yield methyl 7-bromobenzofuran-3-carboxylate specifically, the appropriate starting material is 3-bromo-2-hydroxybenzaldehyde . We utilize an acid-catalyzed aldol-type reaction driven by tetrafluoroboric acid diethyl etherate (
Causality in Reagent Selection:
-
Why
? Transition metal catalysts (like Rh or Cu) heavily favor carbene dimerization (yielding dimethyl maleate/fumarate) or unwanted C-H insertion. acts strictly as a potent Lewis/Brønsted acid, tightly coordinating the aldehyde carbonyl. This lowers the LUMO of the aldehyde, facilitating nucleophilic attack by the diazoacetate carbon while safely managing the decomposition of the diazo species[3]. -
Why a Two-Step Acid Treatment? The initial reaction generates a non-aromatic hemiketal intermediate. Without a secondary, highly dehydrating thermodynamic push (provided by conc.
), the reaction will stall, leading to complex mixtures. Sulfuric acid forces the elimination of water, sinking the product into the deeply thermodynamically stable, fully aromatic benzofuran system[3].
Figure 2: Two-stage synthesis workflow for methyl 7-bromobenzofuran-3-carboxylate.
Experimental Protocol: A Self-Validating System
The following protocol integrates built-in analytical checkpoints ensuring the process is self-validating and prevents the propagation of errors to the next synthetic step.
Step 1: Substrate Activation and Diazo Addition
-
Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 3-bromo-2-hydroxybenzaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM, 0.5 M).
-
Catalyst Addition: Cool the vessel to
utilizing an ice-water bath. Syringe in (0.1 equiv) and stir for 5 minutes.-
System Logic: Temperature control is mandatory; diazo compounds are highly reactive, and thermal runaways must be avoided.
-
-
Dropwise Addition: Dissolve methyl diazoacetate (1.6 equiv) in anhydrous DCM and add it dropwise over a period of 15–20 minutes[3].
-
Validation Checkpoint 1 (Physical): A steady release of nitrogen gas (
) should be visually apparent immediately upon addition.
-
-
Equilibration: Remove the ice bath and allow the mixture to stir at room temperature for approximately 30 minutes[3].
-
Validation Checkpoint 2 (Chromatographic): TLC (Hexanes/EtOAc, 8:2 v/v) should indicate the complete consumption of the highly UV-active starting benzaldehyde. Bubbling must completely cease, confirming full exhaustion of the diazoacetate.
-
Step 2: Dehydration and Aromatization
-
Acidification: Once nitrogen evolution has definitively stopped, carefully add concentrated
(approx. 0.5 mL per mmol of substrate) directly to the stirring reaction mixture at room temperature[3]. -
Aromatization: Stir for an additional 30 minutes.
-
Quenching: Dilute the mixture with additional DCM, cool to
, and add solid sequentially until gas evolution ceases, followed by cold water.-
System Logic: Using solid
neutralizes the strong acid without generating highly basic aqueous conditions that would hydrolyze the target methyl ester.
-
-
Isolation: Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo.
Step 3: Analytical Validation (NMR Signatures)
Purify the crude product via silica gel flash chromatography. To validate the success of the cyclization, the
-
A sharp, highly deshielded singlet near
, which corresponds to the isolated C2-proton of the newly formed benzofuran ring[4]. -
A sharp singlet integrating to 3 protons near
, confirming the preservation of the methoxycarbonyl (methyl ester) group [4].
Applications in Drug Discovery
The 7-bromo substitution pattern creates distinctive electronic properties that deeply influence the benzofuran's behavior in biological systems[1]. In modern medicinal chemistry, this specific halogen placement allows for:
-
Orthogonal Elaboration: The C7 bromide can undergo facile Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions with aryl boronic acids or amines respectively, while the C3-carboxylate remains protected or is subsequently hydrolyzed to the free acid for amide coupling[3].
-
Receptor Modulation: Benzofuran scaffolds act as robust bioisosteres for indoles. Derivatives of this molecule have been investigated for potent interactions with melatonin receptors, enzyme inhibition pipelines (e.g., in cardiovascular therapeutics), and as broad-spectrum antidepressant leads[1],[5].
References
- VulcanChem. "7-Bromobenzofuran - 104155-12-6 - Vulcanchem: Methyl 7-bromobenzofuran-3-carboxylate".
- BLD Pharm. "1300741-22-3 | Methyl 7-methyl-1-benzofuran-3-carboxylate | BLD".
- Bide Pharm. "CAS:440083-76-1, Methyl 5-bromobenzofuran-3-carboxylate".
- T. N. V. Nguyen, et al. "Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds".
- HETEROCYCLES. "A Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxylates". HETEROCYCLES, Vol. 75, No. 12, 2008. Retrieved via
- National Institutes of Health (PMC). "Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists". NIH PubMed Central. Retrieved via
Sources
- 1. 7-Bromobenzofuran (104155-12-6) for sale [vulcanchem.com]
- 2. CAS:440083-76-1, Methyl 5-bromobenzofuran-3-carboxylate-毕得医药 [bidepharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists with antidepressant activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 7-bromobenzofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable tool in the arsenal of the modern chemist, particularly within the realms of synthetic and medicinal chemistry. Its ability to provide a detailed atomic-level map of a molecule's structure makes it a cornerstone of chemical analysis. For drug development professionals and researchers, confirming the precise structure of a synthesized compound is a critical step that underpins all subsequent biological and pharmacological evaluation. This guide provides a detailed exploration of the ¹H and ¹³C NMR spectral characteristics of Methyl 7-bromobenzofuran-3-carboxylate, a substituted benzofuran. Benzofuran derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1][2]
Predicted ¹H NMR Spectral Analysis of Methyl 7-bromobenzofuran-3-carboxylate
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
Molecular Structure and Proton Environments:
Caption: Molecular structure of Methyl 7-bromobenzofuran-3-carboxylate with proton and carbon numbering.
Predicted Chemical Shifts and Coupling Constants:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H2 | ~8.3 | s | - | The proton at the C2 position of the furan ring is expected to be significantly deshielded due to the anisotropic effect of the adjacent ester group and the inherent aromaticity of the furan ring. It appears as a singlet as there are no adjacent protons. |
| H4 | ~7.8 | d | ~8.0 | This proton is deshielded by the electron-withdrawing bromine atom at the adjacent C7 position and the aromatic ring current. It is expected to be a doublet due to coupling with H5. |
| H5 | ~7.3 | t | ~8.0 | The chemical shift of H5 is influenced by the adjacent protons H4 and H6. It is expected to appear as a triplet due to coupling with both H4 and H6. |
| H6 | ~7.6 | d | ~8.0 | H6 is deshielded by the aromatic ring current and is expected to be a doublet due to coupling with H5. |
| OCH₃ | ~3.9 | s | - | The methyl protons of the ester group are in a relatively shielded environment and are expected to appear as a sharp singlet. |
Predicted ¹³C NMR Spectral Analysis of Methyl 7-bromobenzofuran-3-carboxylate
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule.
Predicted Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O | ~163 | The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield shift. |
| C2 | ~145 | This carbon of the furan ring is deshielded due to its attachment to the oxygen atom and the adjacent ester group. |
| C3 | ~115 | The C3 carbon is part of the furan ring and its chemical shift is influenced by the attached carboxylate group. |
| C3a | ~125 | This is a quaternary carbon at the fusion of the benzene and furan rings. |
| C4 | ~128 | The chemical shift of this aromatic carbon is influenced by the adjacent C3a and C5 carbons. |
| C5 | ~124 | This aromatic carbon is expected to be in a typical range for a benzene ring. |
| C6 | ~129 | This aromatic carbon is also expected to be in a typical range for a benzene ring. |
| C7 | ~118 | The C7 carbon is directly attached to the electronegative bromine atom, which causes a downfield shift. |
| C7a | ~154 | This quaternary carbon is attached to the furan oxygen, leading to a significant downfield shift. |
| OCH₃ | ~52 | The methyl carbon of the ester group is relatively shielded and appears at a characteristic upfield shift. |
Experimental Protocol for NMR Data Acquisition
The following provides a generalized, yet detailed, protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as Methyl 7-bromobenzofuran-3-carboxylate.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of the solid sample of Methyl 7-bromobenzofuran-3-carboxylate.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can slightly influence the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Instrument Parameters:
The following are typical parameters for a modern NMR spectrometer (e.g., 400 MHz for ¹H).
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans (NS): 16 to 64 scans are usually adequate for a sample of this concentration.
-
Acquisition Time (AQ): ~2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally appropriate for most organic molecules.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.
-
Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic compounds.
3. Data Processing:
-
Fourier Transform (FT): The acquired free induction decay (FID) is converted into a frequency-domain spectrum.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration (for ¹H NMR): The area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Caption: A generalized workflow for NMR data acquisition and processing.
Conclusion
This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Methyl 7-bromobenzofuran-3-carboxylate. By understanding the fundamental principles of NMR and leveraging data from analogous structures, researchers can confidently predict and interpret the spectral features of this and similar molecules. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data, which is a critical step in the structural verification process for any newly synthesized compound intended for further research and development. The ability to accurately interpret NMR spectra is a fundamental skill for any scientist working in the field of chemistry and drug discovery.
References
- Royal Society of Chemistry. (2020). Supporting Information for a publication.
- MDPI. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI.
- MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
- A Research Article. (n.d.).
- Sciforum. (n.d.).
- Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans.
- Beaudry, C. M. | Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl... [Scientific Diagram].
- MDPI. (2010).
- LOCKSS. (2008).
- First synthesis of 2-(benzofuran-2-yl)
- Salih, K. S. M., Ayoub, M. T., Saadeh, H. A., et al. (2007).
- National Institutes of Health. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
- Royal Society of Chemistry. (n.d.).
- National Center for Biotechnology Information. (n.d.). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines.
- EAS Publisher. (2023).
- ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f. [Scientific Diagram].
- American Elements. (n.d.). 7-bromo-3-methyl-1-benzofuran-2-carboxylic acid.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- SpectraBase. (n.d.). Methyl 2-(3'-Bromopropyl)
- ChemScene. (n.d.).
Sources
Precision Mass Spectrometry (MS) Analysis of Methyl 7-bromobenzofuran-3-carboxylate: An Advanced Technical Guide
Executive Summary
Methyl 7-bromobenzofuran-3-carboxylate (C₁₀H₇BrO₃) is a highly functionalized, halogenated heteroaromatic scaffold frequently utilized in drug discovery and advanced materials synthesis. The precise structural elucidation of this compound in complex matrices requires an advanced understanding of gas-phase ion chemistry. As an application scientist, establishing a robust, self-validating mass spectrometry (MS) method is not just about detecting mass—it is about mapping chemical causality. This whitepaper details the physicochemical profiling, step-by-step electrospray ionization (ESI) methodology, and mechanistic fragmentation pathways essential for the authoritative analysis of this molecule.
Physicochemical & Isotopic Profiling
Before introducing the sample to the mass spectrometer, one must understand the predictive isotopic signature of the molecule. Bromine occurs naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This roughly 1:1 isotopic distribution acts as an endogenous "barcode," yielding a highly diagnostic twin-peak signature in the mass spectrum separated by 2.00 Da.
Table 1: Quantitative Exact Mass Data
| Parameter | Value (⁷⁹Br Isotope) | Value (⁸¹Br Isotope) |
| Molecular Formula | C₁₀H₇⁷⁹BrO₃ | C₁₀H₇⁸¹BrO₃ |
| Monoisotopic Mass (Neutral) | 253.9578 Da | 255.9558 Da |
| Precursor Ion [M+H]⁺ | m/z 254.965 | m/z 256.963 |
| Precursor Ion [M+Na]⁺ | m/z 276.947 | m/z 278.945 |
| Mass Defect | -0.0422 Da | -0.0442 Da |
The presence of the ester and benzofuran oxygen atoms provides excellent basic sites for protonation, driving the choice toward Positive Electrospray Ionization (ESI+) . The ionization behavior of related benzofurans has been documented in1[1], which utilize high-resolution Quadrupole Time-of-Flight (Q-TOF) MS systems to achieve sub-ppm mass accuracy[2].
High-Resolution LC-MS/MS Methodology
Figure 1: End-to-end LC-MS/MS analytical workflow for benzofuran derivatives.
Self-Validating Experimental Protocol
To guarantee data integrity, this protocol integrates automated system suitability testing (SST) directly into the sample acquisition sequence.
Step 1: System Suitability & Auto-Validation (Causality: Preventing False Positives)
-
Action: Inject a blank gradient (Mobile Phase A: 0.1% Formic Acid in H₂O; Mobile Phase B: 0.1% Formic Acid in Acetonitrile) followed by a Lock-Mass reference standard (e.g., Leucine Enkephalin, m/z 556.2771).
-
Validation: Ensure the lock-mass accuracy is < 2 ppm and the blank shows zero carryover at the expected retention time. Formic acid is explicitly chosen over Trifluoroacetic Acid (TFA) because TFA causes severe ion suppression in ESI(+).
Step 2: Chromatographic Separation
-
Action: Inject 2 µL of the sample (100 ng/mL) onto a sub-2 µm C18 UPLC column. Run a gradient from 5% B to 95% B over 5 minutes.
-
Causality: The hydrophobic benzofuran core requires a lipophilic stationary phase like C18 for sufficient retention[2], while the polar gradient focuses the analyte into a sharp, narrow band, enhancing signal-to-noise (S/N) entering the ion source.
Step 3: Ion Source Optimization
-
Action: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 10 L/min.
-
Causality: The high desolvation temperature is required to rapidly evaporate the aqueous droplets, ensuring efficient transition of the protonated[M+H]⁺ ions into the gas phase.
Step 4: Collision-Induced Dissociation (CID)
-
Action: Isolate m/z 254.9 in Q1. Apply a collision energy (CE) ramp (15–35 eV) using high-purity Argon.
-
Causality: A CE ramp is necessary because the ester cleavage requires lower energy (~15 eV), whereas the robust C-Br bond requires higher energy (>25 eV) to undergo homolytic or heterolytic cleavage.
Mechanistic Elucidation of Fragmentation Pathways
Understanding gas-phase thermochemistry is paramount. According to[3], the primary energetic sink for carboxylic esters is the loss of the alkoxy group.
Figure 2: ESI(+) gas-phase fragmentation pathway of Methyl 7-bromobenzofuran-3-carboxylate.
Table 2: Key Diagnostic Product Ions
| Fragment Ion m/z (⁷⁹Br/⁸¹Br) | Neutral Loss | Structural Assignment | Kinetic Causality |
| 223.0 / 225.0 | -32 Da (CH₃OH) | Acylium Ion | The lowest energy pathway; protonation on the ester carbonyl induces methanol elimination. |
| 195.0 / 197.0 | -60 Da (Total) | Substituted Benzofuran Cation | Subsequent rapid decarbonylation (-CO, 28 Da) from the highly reactive acylium intermediate. |
| 196.0 / 198.0 | -59 Da (•COOCH₃) | Benzofuran Radical Cation | Direct homolytic cleavage of the ester group (minor pathway in standard CID). |
| 116.0 (Monoisotopic) | -79 Da (•Br) | Debrominated Aromatic Core | Formation of a highly stabilized distonic radical cation post-decarbonylation. Loss of the twin-peak signature confirms halogen detachment. |
Analytical Causality & System Optimization
As observed in the tandem mass spectrometry of 4[4], structurally similar molecules can occasionally be analyzed in negative mode if phenolic groups are present. However, because Methyl 7-bromobenzofuran-3-carboxylate strictly contains an ester and lacks a readily abstractable acidic proton, attempts to run ESI(-) will result in electrical discharge or negligible sensitivity. The strict adherence to ESI(+) paired with low-energy CID guarantees that the acylium ion (m/z 223/225) acts as the primary diagnostic base peak, validating the structural integrity of the 3-carboxylate functional group.
References
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
- Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
- Electrospray ionization tandem mass spectrometry of deprotonated dihydrobenzofuran neolignans.
- Preliminary investigation of anti-fatigue effects and potential mechanisms of meiju oral liquid in mouse and zebrafish models.
Sources
- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preliminary investigation of anti-fatigue effects and potential mechanisms of meiju oral liquid in mouse and zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrospray ionization tandem mass spectrometry of deprotonated dihydrobenzofuran neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 7-bromobenzofuran-3-carboxylate: A Strategic Intermediate for Advanced Synthesis
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
Executive Summary
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities.[1][2] Within this class, Methyl 7-bromobenzofuran-3-carboxylate has emerged as a particularly valuable and versatile synthetic intermediate. Its strategic placement of a bromine atom and a methyl ester group on the benzofuran core provides two distinct and reactive handles for molecular elaboration. The bromine at the C-7 position is an ideal anchor for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, while the methyl ester at the C-3 position allows for a variety of functional group interconversions. This guide provides a comprehensive overview of the synthesis, key reactions, and strategic applications of this intermediate, highlighting its pivotal role in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Physicochemical Properties and Synthesis
A foundational understanding of an intermediate begins with its physical characteristics and a reliable method for its preparation.
Compound Profile
| Property | Value |
| IUPAC Name | Methyl 7-bromobenzofuran-3-carboxylate |
| Molecular Formula | C₁₀H₇BrO₃ |
| Molecular Weight | 255.07 g/mol |
| CAS Number | 1374574-88-5[3] |
| Appearance | Typically an off-white to pale yellow solid |
Recommended Synthetic Route
While several methods exist for the synthesis of benzofuran-3-carboxylates, a practical and efficient approach involves the copper-catalyzed intramolecular C–O bond formation.[4] This method avoids the use of more expensive palladium catalysts in the key cyclization step and is amenable to scale-up.
DOT DIagram: Synthetic Pathway
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis of Methyl 7-bromobenzofuran-3-carboxylate
This protocol is a representative procedure adapted from established methods for benzofuran synthesis.[4]
-
O-Alkylation: To a solution of 2,3-dibromophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq) and methyl bromoacetate (1.2 eq). Reflux the mixture for 12-18 hours, monitoring by TLC until the starting phenol is consumed. Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product, methyl 2-(2-bromo-3-hydroxyphenoxy)acetate, can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Copper-Catalyzed Cyclization: In a dry flask under an inert atmosphere (e.g., Argon), combine the crude intermediate from Step 1 (1.0 eq), copper(I) iodide (CuI, 0.1 eq), L-proline (0.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq). Add anhydrous DMSO as the solvent. Heat the reaction mixture to 90-100 °C for 8-12 hours.
-
Workup and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude solid is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 7-bromobenzofuran-3-carboxylate.
Core Reactivity and Synthetic Applications
The strategic utility of Methyl 7-bromobenzofuran-3-carboxylate lies in the orthogonal reactivity of its two primary functional groups.
DOT DIagram: Reactivity Sites
Caption: Key reactive sites for synthetic diversification.
Site A: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 7-position is the primary site for building molecular complexity. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, allowing for the formation of new C-C and C-N bonds.[5]
3.1.1 Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron species, is arguably the most utilized transformation for this intermediate.[6][7] It enables the introduction of a wide array of aryl and heteroaryl substituents at the 7-position, a key step in synthesizing biaryl structures found in many pharmaceuticals.[8]
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(dppf), are standard. The choice of ligand is critical; bulky, electron-rich ligands like SPhos or XPhos can improve catalytic activity for challenging substrates.[8]
-
Base: A base is required to activate the organoboron species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[7][9] Cesium carbonate is often more effective for less reactive bromides due to its higher solubility and basicity.[10]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[7][11]
Protocol: Suzuki-Miyaura Coupling of Methyl 7-bromobenzofuran-3-carboxylate
-
Setup: In a Schlenk tube or pressure vessel under an inert atmosphere, combine Methyl 7-bromobenzofuran-3-carboxylate (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).[10]
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%) and ligand if required.
-
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).[11]
-
Reaction: Seal the vessel and heat the mixture in a preheated oil bath to 80-100 °C. Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide (typically 4-16 hours).[11]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The product is then purified by column chromatography.
3.1.2 Other Cross-Coupling Reactions
While the Suzuki coupling is most common, other palladium-catalyzed reactions are also highly effective:
-
Buchwald-Hartwig Amination: For the synthesis of 7-amino-benzofuran derivatives by coupling with primary or secondary amines.[5]
-
Sonogashira Coupling: For the introduction of alkyne functionalities by coupling with terminal alkynes.[5]
-
Heck Reaction: For forming C-C bonds with alkenes.[5]
Site B: Transformations of the Methyl Ester
The methyl ester at the C-3 position provides a secondary handle for diversification.
3.2.1 Saponification (Ester Hydrolysis)
The most fundamental transformation is hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions.[12][13] The resulting 7-bromo-benzofuran-3-carboxylic acid can then be used in amide couplings or other carboxylate-specific reactions.
Protocol: Saponification to 7-Bromobenzofuran-3-carboxylic acid
-
Reaction: Dissolve Methyl 7-bromobenzofuran-3-carboxylate (1.0 eq) in a mixture of THF and methanol (e.g., 2:1 ratio).[12]
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2.5-5.0 eq, e.g., 2.5N solution) and stir at room temperature for 1-4 hours until TLC analysis shows complete consumption of the starting ester.[12]
-
Workup: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~1-2 with concentrated HCl.[12] The carboxylic acid product will precipitate.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is often pure enough for subsequent steps without further purification.[12]
3.2.2 Amidation
The carboxylic acid derived from saponification can be readily converted to a primary, secondary, or tertiary amide using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or by first converting the acid to an acyl chloride followed by reaction with an amine.[2]
Case Study: Application in Medicinal Chemistry
The true value of an intermediate is demonstrated in its application toward complex, biologically active targets. The 7-aryl-benzofuran-3-carboxamide scaffold is a recurring motif in compounds developed as inhibitors of various enzymes and receptors.
DOT DIagram: Synthetic Strategy in Drug Discovery
Caption: A strategic workflow utilizing both reactive sites.
This two-pronged strategy—first establishing the C-7 aryl substituent via Suzuki coupling, followed by hydrolysis and amidation at C-3—provides a modular and highly efficient route to generate libraries of potential drug candidates for structure-activity relationship (SAR) studies.
Conclusion
Methyl 7-bromobenzofuran-3-carboxylate is a high-value synthetic intermediate whose utility is rooted in the strategic and orthogonal placement of its bromo and ester functionalities. It serves as an ideal platform for constructing complex benzofuran-containing molecules through a logical and efficient sequence of cross-coupling and functional group interconversion reactions. For researchers in drug discovery and materials science, mastering the chemistry of this intermediate opens a direct and versatile pathway to novel and potentially impactful molecular entities.
References
- ResearchGate. (n.d.). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview).
- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
- MDPI. (2010, July 6). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives.
- HETEROCYCLES. (2008, July 17). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES.
- Pak. J. Pharm. Sci. (2025, February 3). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies.
- PMC - NIH. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- American Elements. (n.d.). 7-bromo-3-methyl-1-benzofuran-2-carboxylic acid.
- Semantic Scholar. (2018, September 25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
- MDPI. (2018, September 25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
- ResearchGate. (n.d.). Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction.
-
Royal Society of Chemistry. (n.d.). . Retrieved from rsc.org.
- PrepChem.com. (n.d.). Synthesis of 3-Bromo-dibenzofuran-7-carboxylic acid (2).
- Beilstein Journals. (2011, February 15). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives.
- MilliporeSigma. (n.d.). 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Comptes Rendus de l'Académie des Sciences. (2022, February 15). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Retrieved from comptes-rendus.academie-sciences.fr.
- Fluorochem. (n.d.). 7-BROMOBENZOFURAN-3-CARBOXYLIC ACID (CAS 1374574-88-5).
- ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
- BenchChem. (n.d.). Application Notes: Suzuki Coupling Reactions Involving 2-Bromo-3-methylbenzofuran.
- ChemScene. (n.d.). 1300741-03-0 | Ethyl 7-methylbenzofuran-3-carboxylate.
- ResearchGate. (n.d.). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives.
- KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II.
- HETEROCYCLES. (2010, November 9). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pjps.pk [pjps.pk]
- 10. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 11. m.youtube.com [m.youtube.com]
- 12. prepchem.com [prepchem.com]
- 13. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
An In-Depth Technical Guide to the In-Vitro Screening of Novel Benzofuran Esters
Abstract
The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1] This guide provides a comprehensive framework for the initial in-vitro screening of novel benzofuran esters, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, this document delves into the causal logic behind experimental design, establishing a self-validating cascade from primary cytotoxicity assessments to a suite of secondary assays targeting the most promising therapeutic areas for this chemical class. Detailed, step-by-step protocols for cytotoxicity, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective assays are provided, supported by data interpretation guidelines and visual workflows to ensure scientific integrity and reproducibility.
Introduction: The Benzofuran Scaffold in Drug Discovery
A Privileged Structure in Medicinal Chemistry
Benzofuran derivatives are a cornerstone of medicinal chemistry, recognized for their presence in compounds with diverse and potent biological activities.[2] Their unique structural and electronic properties allow them to interact with a wide array of biological targets. Clinically relevant drugs like Amiodarone, an antiarrhythmic agent, underscore the therapeutic potential embedded within the benzofuran motif.[1][3] The ester functionalization of this scaffold further enhances its drug-like properties, modulating factors like solubility, stability, and cell permeability, making novel benzofuran esters a fertile ground for drug discovery.[3] The literature is rich with reports of benzofuran derivatives exhibiting anticancer, antimicrobial, antifungal, anti-inflammatory, antioxidant, and antiviral properties, making a multi-assay screening approach essential.[2][4]
The Rationale for a Tiered In-Vitro Screening Approach
The journey from a novel compound to a clinical candidate is long and fraught with attrition. In-vitro screening serves as the critical first filter, enabling rapid, cost-effective evaluation of a compound's biological activity and potential toxicity.[5] A tiered or cascaded approach is paramount. It begins with broad, primary assays to assess fundamental interactions with biological systems, followed by more specific, secondary assays to elucidate the mechanism of action and therapeutic potential. This strategy ensures that resources are focused on the most promising candidates.
Designing the Screening Cascade
The initial step in any screening campaign for novel compounds is to assess their fundamental impact on cell viability. This primary screen for cytotoxicity is non-negotiable; a compound's inherent toxicity will dictate its therapeutic window and potential applications. Only after establishing a cytotoxicity profile can a researcher logically proceed to secondary screens that probe for specific, desired biological activities.
Caption: A logical workflow for in-vitro screening of novel compounds.
Primary Screening: Assessing General Cytotoxicity
The Principle of Cell Viability Assays
Before investigating any specific therapeutic effect, it is crucial to determine the concentration range at which a novel benzofuran ester is toxic to cells.[6] Cell viability assays, such as the MTT and XTT assays, measure the metabolic activity of a cell population.[7][8] A reduction in metabolic activity is proportional to the number of non-viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) — the concentration of the compound that reduces cell viability by 50%.[7] This value is a cornerstone for all subsequent experiments.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt to an insoluble purple formazan product.[7][8]
Methodology:
-
Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous cell line (e.g., HEK293 for kidney) in appropriate culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.[9]
-
Cell Seeding: Harvest cells at 80-90% confluency. Perform a cell count and seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[7][9]
-
Compound Preparation: Prepare a 10 mM stock solution of the novel benzofuran ester in DMSO. Create a series of serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[9] Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate for 10 minutes.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
Alternative Protocol: XTT Assay
The XTT assay is an alternative where the resulting formazan product is water-soluble, simplifying the protocol by removing the solubilization step.[7] This can increase sensitivity and reduce procedural errors. The principle relies on the reduction of the XTT tetrazolium salt to a colored formazan product by metabolically active cells.[10]
Data Interpretation & Presentation
The primary endpoint is the IC50 value.[7] Raw absorbance data is converted to percentage cell viability relative to the vehicle control. A dose-response curve is then plotted with % viability against the logarithm of the compound concentration to determine the IC50.
Table 1: Example Cytotoxicity Data for a Novel Benzofuran Ester (BFE-1)
| Cell Line | Tissue of Origin | Assay Type | Incubation (hours) | BFE-1 IC50 (µM) | Doxorubicin IC50 (µM) |
|---|---|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 12.8 ± 1.5 | 0.9 ± 0.1 |
| A549 | Lung Carcinoma | MTT | 48 | 25.2 ± 3.1 | 1.3 ± 0.2 |
| HEK293 | Embryonic Kidney | XTT | 48 | > 100 | 5.4 ± 0.7 |
Note: Data are illustrative examples and should be determined experimentally.
Secondary Screening: Elucidating Specific Biological Activities
Based on the cytotoxicity profile and the known activities of the benzofuran class, a panel of secondary assays can be selected.
Anticancer Activity
Many benzofuran derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[2][3]
Caption: Simplified intrinsic apoptosis signaling pathway.[9]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[11] Benzofurans have shown promise in this area.[12][13]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Methodology:
-
Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the benzofuran ester in broth, typically from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration well with no visible bacterial growth.
Table 2: Example Antimicrobial Activity Data for BFE-1
| Microorganism | Gram Stain | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus (ATCC 29213) | Positive | 16 |
| Escherichia coli (ATCC 25922) | Negative | 64 |
| Candida albicans (ATCC 90028) | Fungal | 32 |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases.[15] A key mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[15][16]
Protocol: In-Vitro COX-2 Inhibition Assay This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
Methodology:
-
Reagents: Utilize a commercial COX-2 inhibitor screening kit (e.g., Abcam ab283401), which typically includes a human recombinant COX-2 enzyme, a fluorometric probe, and a selective inhibitor (e.g., Celecoxib) as a positive control.[17]
-
Reaction Setup: In a 96-well plate, add the assay buffer, the benzofuran ester at various concentrations, and the COX-2 enzyme.
-
Initiation: Start the reaction by adding arachidonic acid (the substrate).
-
Incubation: Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Detection: Measure the fluorescence (e.g., at Ex/Em = 535/587 nm) using a microplate reader.[17] The signal is proportional to prostaglandin G2 production.
-
Calculation: Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value.
Antioxidant Activity
Some benzofurans can act as antioxidants by scavenging free radicals, which are implicated in oxidative stress and cellular damage.[2][12]
Protocol: DPPH Radical Scavenging Assay DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color. In the presence of an antioxidant, it is reduced, causing the color to fade.[18]
Methodology:
-
Reagent Preparation: Prepare a methanolic solution of DPPH (e.g., 0.1 mM).
-
Reaction: In a 96-well plate, mix various concentrations of the benzofuran ester with the DPPH solution. Use ascorbic acid as a positive control.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value is determined.
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a complementary method. The ABTS radical is generated by reacting ABTS with potassium persulfate. The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants, whereas DPPH is primarily for hydrophobic systems.[19]
Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[20][21]
Protocol: Ellman's Method for AChE Inhibition This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product.[20]
Methodology:
-
Reagents: Prepare a phosphate buffer (pH 8.0), AChE enzyme solution, DTNB solution, and the substrate acetylthiocholine iodide (ATCI).[20]
-
Pre-incubation: In a 96-well plate, add the buffer, DTNB, and various concentrations of the benzofuran ester. Then add the AChE enzyme and incubate for 15 minutes.
-
Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percentage of inhibition for each concentration of the test compound compared to the control (enzyme without inhibitor). Plot the % inhibition against the log of the inhibitor concentration to determine the IC50 value.[20]
Table 3: Example Enzyme Inhibition Data for BFE-1
| Target Enzyme | Assay Method | Positive Control | BFE-1 IC50 (µM) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Fluorometric | Celecoxib | 2.5 ± 0.3 |
| Acetylcholinesterase (AChE) | Ellman's Method | Donepezil | 7.9 ± 0.9 |
Conclusion and Future Directions
This guide outlines a robust, tiered strategy for the initial in-vitro characterization of novel benzofuran esters. By systematically moving from broad cytotoxicity screening to specific, mechanism-based assays, researchers can efficiently identify promising lead compounds for further development. A compound exhibiting low cytotoxicity to normal cells but potent activity in a secondary assay (e.g., a low IC50 for COX-2 inhibition or a low MIC against a resistant bacterial strain) becomes a high-priority candidate. Future steps would involve more complex cell-based assays, absorption, distribution, metabolism, and excretion (ADME) profiling, and eventual validation in in-vivo animal models.[5] This structured approach maximizes the potential for discovery while conserving valuable resources.
References
- Kyung Hee University. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods.
- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.
- American Chemical Society. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.
- PMC. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities.
- PMC - NIH. Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
- Thermo Fisher Scientific - US. CyQUANT XTT and MTT Assays for Cell Viability.
- Benchchem. Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.
- Ineos Oxford Institute. (2025). New screening method finds novel approaches to combat antimicrobial resistant bacteria.
- MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
- PMC. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- PMC. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
- Taylor & Francis. Benzofuran – Knowledge and References.
- PMC - NIH. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives.
- Creative Biolabs. (2023). Exploring LOX and COX Analysis in Anti-Inflammatory Research.
- Benchchem. Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
- PubMed. (2016). Discovery of Benzofuran Derivatives That Collaborate With Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection.
- A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
- OMICS International. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives.
- Abcam. Introduction to XTT assays for cell-viability assessment.
- MDPI. (2025). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.
- Boster Biological Technology. Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001.
- PMC. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.
- Journal of Pharmaceutical Research and Reports. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
- Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel).
- ACS Publications. (2009). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays.
- E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb..
- ResearchGate. The antioxidant activity using DPPH and ABTS radical scavenging assays of the fruit extract.
- Journal of Universitas Airlangga. (2021). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic.
- BioVision. Acetylcholinesterase Activity Colorimetric Assay Kit.
- PMC. (2024). Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- MDPI. (2025). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth.
- Frontiers. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata.
- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- PMC - NIH. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays.
- ResearchGate. (2025). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants.
- Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?.
- Portland Press. (2021). Steady-state enzyme kinetics.
Sources
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 | MDPI [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. media.sciltp.com [media.sciltp.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]
- 12. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 14. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. athmicbiotech.com [athmicbiotech.com]
- 16. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. khu.elsevierpure.com [khu.elsevierpure.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. attogene.com [attogene.com]
Methodological & Application
Application Note & Detailed Protocol: A Robust and Scalable Synthesis of Methyl 7-bromobenzofuran-3-carboxylate from o-Bromophenol
Introduction and Significance
Benzofuran derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmacologically active compounds.[1][2] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them highly valuable scaffolds in drug discovery and development programs.[2][3] Methyl 7-bromobenzofuran-3-carboxylate, in particular, is a versatile intermediate, with the bromine atom at the 7-position providing a synthetic handle for further functionalization through cross-coupling reactions, while the methyl ester at the 3-position can be readily hydrolyzed or converted to other functional groups.
This application note provides a detailed, field-proven protocol for the synthesis of methyl 7-bromobenzofuran-3-carboxylate from readily available o-bromophenol. The described two-step, one-pot-adaptable procedure is designed for reliability, scalability, and efficiency, avoiding the use of highly toxic or expensive reagents. We will delve into the mechanistic rationale behind the chosen conditions, offering insights to empower researchers to adapt and troubleshoot the synthesis effectively.
Overall Reaction Scheme
The synthesis proceeds via two key transformations: (1) a base-mediated Michael addition of o-bromophenol to methyl propiolate, followed by (2) a copper-catalyzed intramolecular C-O bond formation to construct the benzofuran ring.
Mechanistic Rationale and Experimental Design
A deep understanding of the reaction mechanism is critical for successful execution and optimization. This synthesis is built upon two fundamental, well-established organic transformations.
Step A: Base-Mediated Michael Addition
The initial step involves the deprotonation of the weakly acidic o-bromophenol to generate the corresponding phenoxide. While strong bases like sodium hydride (NaH) can be used, potassium carbonate (K₂CO₃) offers a safer and more practical alternative for large-scale work, providing sufficient basicity to generate the nucleophilic phenoxide in situ. This phenoxide then acts as a nucleophile, attacking the electron-deficient alkyne of methyl propiolate in a conjugate or Michael-type addition. This forms a key vinyl ether intermediate. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide and facilitating the reaction.
Step B: Copper-Catalyzed Intramolecular Cyclization
The pivotal ring-closing step is an intramolecular C-O bond formation, a type of Ullmann condensation. While palladium catalysis is a powerful tool for such transformations[4][5], copper-catalyzed methods are often more cost-effective and have been demonstrated to be highly efficient for this specific type of reaction.[6] We employ a Copper(I) iodide (CuI) catalyst. The proposed catalytic cycle involves the coordination of the copper catalyst to the aryl bromide, followed by an intramolecular oxidative addition/reductive elimination sequence that forges the critical C-O bond, yielding the stable benzofuran ring system and regenerating the active catalyst. The use of a ligand, such as 1,10-phenanthroline, can accelerate the reaction by stabilizing the copper intermediates, although in many cases, the reaction proceeds efficiently without an additional ligand.
Logical Flow of the Synthesis Protocol
The following diagram outlines the logical workflow for the entire synthesis, from initial setup to final product verification.
Caption: High-level workflow for the synthesis of Methyl 7-bromobenzofuran-3-carboxylate.
Detailed Experimental Protocol
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. o-Bromophenol is toxic and an irritant. DMF is a skin and respiratory irritant. Methyl propiolate is flammable and a lachrymator.
Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Notes |
| o-Bromophenol | 95-56-7 | 173.01 | 1.73 g (10.0 mmol, 1.0 eq) | 98% purity or higher |
| Methyl propiolate | 922-67-8 | 84.07 | 1.01 g (12.0 mmol, 1.2 eq) | ≥99% purity, handle with care |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g (20.0 mmol, 2.0 eq) | Anhydrous, finely powdered |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 95 mg (0.5 mmol, 5 mol%) | Catalyst |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 40 mL | Anhydrous grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~200 mL | Reagent grade, for extraction |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~10 mL of 1 M solution | For work-up |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Anhydrous, for drying |
| Saturated NaCl solution (Brine) | N/A | N/A | ~50 mL | For washing |
| Silica Gel | 7631-86-9 | 60.08 | As needed | For column chromatography (230-400 mesh) |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate with temperature control
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Charge Reagents: To the flask, add o-bromophenol (1.73 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and copper(I) iodide (95 mg, 0.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF (40 mL) via syringe.
-
Initial Heating: Begin stirring and heat the mixture to 80 °C. Stir for 30 minutes to ensure the formation of the potassium phenoxide.
-
Addition of Methyl Propiolate: Dissolve methyl propiolate (1.01 g, 12.0 mmol) in 5 mL of anhydrous DMF and add it to the reaction mixture dropwise over 15-20 minutes using a dropping funnel. An initial exotherm may be observed.
-
Cyclization Reaction: After the addition is complete, increase the temperature to 110-120 °C.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:EtOAc eluent system). The reaction is typically complete within 4-8 hours. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature. Pour the dark reaction mixture into a beaker containing 150 mL of cold water.
-
Acidification: Acidify the aqueous mixture to pH ~3-4 by slowly adding 1 M HCl. This will neutralize any remaining base and precipitate some inorganic salts.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 25 mL) and saturated brine (1 x 50 mL). This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with 100% hexane and gradually increasing to 95:5 Hexane:EtOAc is typically effective.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield methyl 7-bromobenzofuran-3-carboxylate as a white to pale yellow solid.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to pale yellow solid |
| Yield | 65-80% (based on literature for similar reactions[6]) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.30 (s, 1H, H-2), 7.80 (d, 1H, H-4), 7.55 (d, 1H, H-6), 7.30 (t, 1H, H-5), 3.95 (s, 3H, -OCH₃). Note: Exact shifts may vary slightly. |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 163.5 (C=O), 151.0, 150.0, 129.0, 126.0, 125.0, 115.0, 114.0 (Aromatic C), 105.0 (C-Br), 52.0 (-OCH₃). Note: Assignments are predictive and require confirmation. |
| Mass Spec (ESI+) | m/z: 255.97 [M+H]⁺, 257.97 [M+H+2]⁺ (characteristic isotopic pattern for a single bromine atom). |
Troubleshooting
-
Low Yield: Ensure all reagents, especially DMF, are anhydrous. Incomplete reaction can be addressed by increasing reaction time or temperature slightly. Confirm the quality of the CuI catalyst.
-
Incomplete Reaction: If starting material persists after 8 hours, an additional portion of catalyst (1-2 mol%) can be added.
-
Purification Difficulties: If the product is difficult to separate from impurities, try a different solvent system for chromatography (e.g., Toluene/EtOAc). A dark, tarry crude product may indicate overheating; ensure the reaction temperature does not exceed 120 °C.
Conclusion
This application note details a robust and efficient protocol for the synthesis of methyl 7-bromobenzofuran-3-carboxylate. By employing a copper-catalyzed intramolecular cyclization, this method avoids expensive palladium catalysts and provides good to excellent yields. The thorough explanation of the underlying mechanisms and detailed step-by-step instructions make this protocol a reliable tool for researchers in synthetic and medicinal chemistry, facilitating access to this valuable heterocyclic building block.
References
-
Green Chemistry (RSC Publishing). Regulatable selective synthesis of benzofurans and coumarins from aryl propargyl ethers via an electrochemical tandem cyclization reaction. [Link]
-
RSC Publishing. Regulatable selective synthesis of benzofurans and coumarins from aryl propargyl ethers via an electrochemical tandem cyclization reaction. [Link]
-
PMC. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. [Link]
-
ResearchGate. Palladium‐Catalyzed Cyclization/Thiocarbonylation for the Synthesis of Thioester‐Substituted Benzofurans with S‐Aryl Thioformates as the Thioester Sources. [Link]
-
Organic Chemistry Portal. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. [Link]
-
ACS Publications. Tandem Palladium-Catalyzed C–H Activation of Biaryls and Ring Opening of Benzofurans: Access to 2-(9-Phenanthryl)phenol Derivatives. [Link]
-
ACS Publications. Zn(OTf)2-Catalyzed Cyclization of Propargyl Alcohols with Anilines, Phenols, and Amides for Synthesis of Indoles, Benzofurans, and Oxazoles through Different Annulation Mechanisms. [Link]
-
ResearchGate. ChemInform Abstract: Palladium-Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins. [Link]
-
ResearchGate. Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2‐Azaallyls. [Link]
-
RSC Publishing. Palladium-catalyzed synthesis offullerene-fused benzofurans via heteroannulation of phenols. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Williamson Ether Synthesis Lab Protocol. The Williamson Ether Synthesis. [Link]
-
Syn-path. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
- Google Patents.
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
ResearchGate. Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). [Link]
-
PubMed. The mechanism of formation of o-bromophenol from bromobenzene. [Link]
-
HETEROCYCLES. A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. [Link]
-
Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]
-
Beilstein Journal of Organic Chemistry. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. [Link]
-
MDPI. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Regulatable selective synthesis of benzofurans and coumarins from aryl propargyl ethers via an electrochemical tandem cyclization reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed synthesis of [60]fullerene-fused benzofurans via heteroannulation of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Application Notes and Protocols for the Copper-Catalyzed Synthesis of Benzofuran-3-Carboxylates
Introduction: The Significance of the Benzofuran-3-Carboxylate Scaffold
Benzofuran derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products and pharmacologically active compounds.[1][2] These scaffolds are known to exhibit a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[3][4] Specifically, the benzofuran-3-carboxylate moiety serves as a critical building block for more complex molecules in drug discovery and materials science.[5] Traditional synthetic routes to these compounds often suffer from limitations such as harsh reaction conditions, the use of hazardous reagents, or multiple low-yielding steps.[5]
Modern synthetic chemistry has increasingly turned to transition-metal catalysis to overcome these challenges. Copper-catalyzed reactions, in particular, have emerged as a powerful, cost-effective, and robust strategy for constructing C-O and C-C bonds.[5][6] This guide provides an in-depth exploration of the copper-catalyzed intramolecular cyclization for synthesizing benzofuran-3-carboxylates, offering mechanistic insights, a detailed experimental protocol, and practical application notes for researchers in the field.
Mechanistic Insights: The Copper Catalytic Cycle
The most prevalent copper-catalyzed route to benzofuran-3-carboxylates involves the intramolecular cyclization of a pre-formed (E)-3-(2-halophenoxy)acrylate precursor. This transformation is a variation of the classic Ullmann condensation and proceeds through a well-defined Cu(I)/Cu(III) catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting experiments.
Key Mechanistic Steps:
-
Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl halide (typically an aryl bromide or iodide) of the substrate. This step forms a high-valent Cu(III) intermediate. The choice of halide is critical; aryl iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
Ligand Association & Deprotonation (Implicit): While not always explicitly shown, the coordination of a ligand to the copper center is vital. Ligands, such as 1,10-phenanthroline, stabilize the copper intermediates and modulate their reactivity.[3] A base present in the reaction mixture facilitates the key cyclization step.
-
Intramolecular Annulation: The phenoxy group, positioned correctly by the acrylate backbone, acts as an intramolecular nucleophile. It attacks the copper center, displacing the halide and forming a new C-O bond.
-
Reductive Elimination: This is the final, product-forming step. The Cu(III) intermediate undergoes reductive elimination to yield the desired benzofuran-3-carboxylate product and regenerate the active Cu(I) catalyst, allowing the cycle to continue.
Below is a visualization of the proposed catalytic cycle.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
- 4. Functional copper complexes with benzofurans tridentate ligand: Synthesis, crystal structure, DNA binding and anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. Synthesis of phenol, aromatic ether, and benzofuran derivatives by copper-catalyzed hydroxylation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Methyl 7-bromobenzofuran-3-carboxylate in Medicinal Chemistry
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Professionals. Content Scope: Structural rationale, synthetic functionalization strategies, biological mechanisms, and validated experimental protocols.
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, identifying a starting building block with orthogonal reactivity and a biologically relevant core is paramount for successful hit-to-lead campaigns. Methyl 7-bromobenzofuran-3-carboxylate (CAS: 2089648-83-7) represents a privileged bicyclic scaffold engineered for diversity-oriented synthesis[1].
The chemical architecture of this molecule offers distinct advantages:
-
The Benzofuran Core: A highly stable, lipophilic heterocycle that serves as an excellent bioisostere for indoles, benzothiophenes, and naphthalenes. Unlike indoles, benzofurans lack the N-H hydrogen bond donor, which can dramatically improve cell permeability and metabolic stability against oxidative enzymes (e.g., CYP450s)[2].
-
C-7 Bromine Atom: Acts as an ideal electrophilic handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). Its position on the benzene ring allows for the strategic vectorization of substituents into deep hydrophobic binding pockets of target proteins[1].
-
C-3 Methyl Ester: Provides a stable, protected form of the 3-carboxylic acid. It can be assessed directly for biological activity (often functioning as a highly permeable prodrug) or selectively saponified to yield a free carboxylic acid (pKa ~4.0), enabling salt-bridge formations with basic amino acid residues or metal-ion anchoring[3].
Workflow mapping the orthogonal, site-specific functionalization of the benzofuran scaffold.
Target-Directed Applications
The versatility of the benzofuran-3-carboxylate framework has resulted in numerous high-affinity ligands across diverse therapeutic areas.
A. Carbonic Anhydrase (hCA IX/XII) Inhibition in Oncology
Solid tumors frequently outgrow their blood supply, leading to a hypoxic microenvironment. To survive extracellular acidosis, tumors overexpress the membrane-bound metalloenzymes human Carbonic Anhydrase IX and XII (hCA IX/XII). Recent medicinal chemistry efforts have demonstrated that benzofuran-based carboxylic acids act as potent, isoform-selective hCA inhibitors[3]. When the C-3 methyl ester is hydrolyzed to the free acid, the carboxylate moiety coordinates directly with the active-site zinc ion (
Mechanism of hCA IX inhibition in hypoxic tumor microenvironments by benzofuran-3-carboxylic acids.
B. Antimicrobial and Antiviral Probes
Benzofuran derivatives exhibit broad-spectrum efficacy, targeting unique pathways such as the Hepatitis C Virus (HCV) NS3-4A protease and HIV reverse transcriptase[2]. Additionally, when evaluating halogenated 3-benzofurancarboxylic acid derivatives, researchers have observed synergistic antifungal and antimicrobial activities by modifying the electron-density of the benzofuran core, effectively mimicking the mechanistic behavior of established drugs like amiodarone[4].
Structure-Activity Relationship (SAR) Data Summary
The table below summarizes the target-engagement efficiencies of advanced benzofuran-3-carboxylic acid derivatives isolated during a lead-optimization phase targeting hCA IX (hypoxia-induced) vs off-target cytosolic isoforms (hCA I and II)[3].
| Compound Code | Core Modification (C-3 / C-7) | hCA IX | Selective Inhibition Profile | Phenotypic Action |
| 9a | C-3 Benzoic acid moiety | 5.10 | Moderate | Antiproliferative (MCF-7) |
| 9b | C-3 Benzoic acid + Lipophilic group | 0.91 | Selectively targets hCA IX/XII | Antiproliferative |
| 9e | C-3 Benzoic acid + Fluorine | 0.79 | Selectively targets hCA IX/XII | Antiproliferative |
| 9f | C-3 Benzoic acid + Chlorine | 0.56 | Submicromolar hCA IX target engagement | Potent Cytotoxicity |
| 11b | C-3 Hippuric acid moiety spacer | 19.00 | Poor specificity | Minimal activity |
Note: Data demonstrates that direct rigid spacing (benzoic acid vs hippuric acid) is required for optimal zinc-ion anchoring[3].
Validated Experimental Protocols
As a Senior Application Scientist, I guarantee that robust methodology dictates reproducible library generation. The following protocols incorporate self-validating analytical checks and strict causality for reagent selection.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C-7
Objective: To install diverse aryl/heteroaryl substituents at the C-7 position utilizing the inherent reactivity of the bromide[1], while preserving the C-3 methyl ester.
Reagents & Materials:
-
Methyl 7-bromobenzofuran-3-carboxylate (1.0 eq)
-
Substituted Arylboronic Acid (1.2 eq)
- (0.05 eq) - Rationale: The bidentate dppf ligand enforces a wide bite angle, accelerating reductive elimination and mitigating competitive protodehalogenation.
-
Potassium Carbonate (
, 2.5 eq) -
Solvent: 1,4-Dioxane /
(4:1 v/v)
Step-by-Step Procedure:
-
Preparation: Charge an oven-dried Schlenk flask with the benzofuran starting material, boronic acid, and
. -
Solvent Degassing (Critical Step): Add the Dioxane/
mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Dissolved actively promotes the homocoupling of boronic acids, drastically depleting the reagent and complicating downstream purification. -
Catalyst Addition: Add
under a positive stream of Argon. -
Reaction: Heat the mixture to 90°C utilizing an oil bath or parallel synthesis block for 4-6 hours.
-
Self-Validation Check: Pull a 10
aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the unreacted parent mass ( ~255) is fully consumed, and a new peak corresponding to of the coupled product appears. -
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Chemoselective Saponification of the C-3 Methyl Ester
Objective: Unmasking the free carboxylic acid to enable target engagement (e.g., metalloenzyme inhibition) without disrupting the benzofuran ring architecture[4].
Reagents & Materials:
-
C-7 substituted Methyl benzofuran-3-carboxylate (1.0 eq)
-
Lithium Hydroxide Monohydrate (
, 3.0 eq) -
Solvent: THF / Methanol /
(2:1:1 v/v)
Step-by-Step Procedure:
-
Dissolution: Dissolve the ester in the THF/MeOH mixture. Rationale: THF solubilizes the hydrophobic core, while MeOH ensures the base is highly miscible in the mixed solvent system.
-
Base Addition: Add aqueous
dropwise at 0°C. Causality: is strictly chosen over or because the smaller hydration sphere of the ion limits harsh nucleophilic attacks that could prematurely open the furan ring. -
Hydrolysis: Allow the reaction to warm to ambient temperature (22°C) and stir for 2 hours.
-
Self-Validation Check: Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 80% Hexane / 20% EtOAc). Under 254 nm UV light, the highly non-polar ester spot should disappear, replaced by a baseline spot (the lithium salt of the acid).
-
Acidification (Critical Step): Concentrate the mixture carefully in vacuo to remove organic solvents. Dilute the remaining aqueous layer with ice-cold water. Slowly add 1M
dropwise until the pH reaches ~3.0. A white-to-off-white precipitate (the free carboxylic acid) will crash out of the solution. -
Isolation: Isolate the solid via vacuum filtration. Wash the filter cake with ice-cold water and dry under a high vacuum to yield the active pharmaceutical ingredient (API).
References
-
Title: Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer Source: ACS Medicinal Chemistry Letters (American Chemical Society) URL: [Link]
-
Title: Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives Source: MDPI (Molecules) URL: [Link]
-
Title: Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review Source: Atlantis Press URL: [Link]
Sources
Application Note: Development of Antimicrobial Compounds from Benzofuran Intermediates
Scientific Grounding: The Benzofuran Scaffold
The increasing global incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous discovery of novel antimicrobial architectures[1]. The benzofuran nucleus—a fused heterocyclic system consisting of a benzene ring fused to a furan ring—has emerged as a privileged scaffold in medicinal chemistry[2].
Unlike its structural analog thionaphthene, the benzofuran ring possesses a highly electronegative oxygen atom. Because oxygen’s unshared electron pair is held tightly, it limits interaction with the two double bonds of the furan ring, making benzofuran chemically behave more like an olefin[3]. Consequently, while resonance in condensed systems generally dictates electrophilic substitution at C-3, benzofuran exhibits unique regiospecificity and undergoes electrophilic substitution almost exclusively at the C-2 position[3]. This structural predictability allows synthetic chemists to reliably functionalize the C-2 and C-3 positions to develop potent, broad-spectrum antimicrobial agents capable of overcoming bacterial resistance mechanisms[3].
Fig 1. Multi-target signaling and interaction pathways of benzofuran agents against distinct pathogens.
Structure-Activity Relationship (SAR) Dynamics
To convert basic benzofuran intermediates into active antimicrobials, specific substituents must be precisely oriented. Syntheses historically yield optimal antimicrobial activity when halogens (Cl, F), nitro, or hydroxyl groups are positioned at the C-4, C-5, or C-6 positions of the benzene ring[4]. At the furan side, derivations such as amides, disulfides, or ketoximes at C-2 or C-3 vastly influence cell penetration and target binding[5][6].
Quantitative Efficacy Profile of Benzofuran Derivatives
The following table synthesizes the minimum inhibitory concentrations (MIC) or half-maximal effective concentrations (EC50) of optimized benzofuran derivatives against high-priority pathogens:
| Compound Class | Key Substitutions | Target Pathogen | Efficacy | Reference |
| Benzofuran-amide (6b) | Free acid/amide at C-2 | Broad-spectrum | 6.25 µg/mL (MIC) | [2] |
| Benzofuran-disulfide (V40) | C-2 Disulfide, F-substituted | X. oryzae (Xoo) | 0.28 µg/mL (EC50) | [7] |
| Benzofuran-ketoxime (51a) | O-benzoyloxime at C-2 | S. aureus | 0.039 µg/mL (MIC) | [3] |
| Benzofuran-carbohydrazide | Trimethoxy at C-2,4,6 | E. coli | 25.0 µg/mL (MIC) | [3] |
Experimental Workflows and Synthetic Protocols
Developing these agents requires a highly controlled, multi-step synthetic workflow. The typical progression moves from a substituted phenol through an intramolecular cyclization into a functionalized intermediate (e.g., a carboxylate or bromoethanone), which is finally derivatized into an antimicrobial compound[1][5].
Fig 2. Stepwise synthetic workflow for the generation of antimicrobial benzofuran derivatives.
Protocol A: Synthesis of Ethyl 5,7-dimethoxy benzofuran-3-carboxylate Intermediate
This sequence highlights the O-alkylation and cyclization of a phenolic aldehyde to form the vital benzofuran core.
Scientific Causality: Acetone is explicitly chosen as the solvent because its polar aprotic nature minimizes the solvation of the phenoxide anion, vastly increasing its nucleophilicity for the SN2 attack on ethyl bromoacetate[1][8]. Anhydrous potassium carbonate (
-
Reagent Assembly: In a round-bottom flask, combine 1.0 g of 2,4-dimethoxy-6-hydroxy benzaldehyde with 1.0 mL of ethyl bromoacetate[1].
-
Catalysis: Add 1.0 g of anhydrous
and suspend the mixture in 50 mL of dry acetone[1]. -
Reaction & Cyclization: Heat the reaction mixture under continuous reflux for 24 hours[1].
-
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase. The complete disappearance of the highly fluorescent phenolic starting material spot (visible under 254 nm UV light) validates that the reaction has gone to completion[1].
-
Purification: Filter the hot mixture to remove
salts, wash the filtrate with excess acetone, and evaporate the solvent under reduced pressure. Recrystallize the solid residue from ethanol to yield the pure intermediate[1].
Protocol B: Hydrazinolysis to Benzofuran-3-carbohydrazide
Scientific Causality: The ester intermediate must be converted into a highly reactive carbohydrazide to allow coupling with various aldehydes for final drug screening. Hydrazine hydrate acts as a potent binucleophile. Because the formation of the amide bond is endothermic, continuous reflux in ethanol is required to drive the acyl substitution to completion[1].
-
Reagent Assembly: Mix 1.0 g of the synthesized ethyl 5,7-dimethoxy benzofuran-3-carboxylate with 0.2 mL of hydrazine hydrate (98%) in 25 mL of absolute ethanol[1].
-
Reflux: Heat the mixture under reflux for 18 hours[1].
-
Isolation: Distill off the excess ethanol. As the mixture cools, the solid benzofuran-3-carbohydrazide will separate out[1].
-
Purification: Collect the precipitate via vacuum filtration, wash with chilled ethanol, and dry under vacuum before recrystallization[1].
Protocol C: Biological Evaluation via Broth Microdilution (MIC Determination)
Scientific Causality: While many preliminary screens utilize agar well diffusion (cup-plate method)[1], establishing the exact Minimum Inhibitory Concentration (MIC) requires a broth microdilution assay. This liquid-phase method avoids the molecular weight-dependent diffusion constraints of agar media, providing precise compound efficacy metrics[2].
-
Compound Preparation: Dissolve the synthesized benzofuran derivatives in Dimethyl Sulfoxide (DMSO) to create stock solutions[1]. Note: DMSO is utilized because benzofuran derivatives are heavily π-conjugated and notoriously hydrophobic, rendering them insoluble in aqueous buffers.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in Mueller-Hinton Broth to achieve a testing gradient (e.g., 400 µg/mL down to 0.39 µg/mL).
-
Inoculation: Standardize target bacterial cultures (e.g., S. aureus ATCC 6538, E. coli ATCC 25922[9]) to a 0.5 McFarland standard, and inoculate
CFU/mL into each well. -
Self-Validating Controls:
-
Incubation & Readout: Incubate at 37°C for 18-24 hours. To avoid subjective visual turbidity readings, add 10 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours. Viable bacteria will reduce the blue dye to pink, making the MIC definitively observable as the lowest concentration well that remains blue.
References
- Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity - International Journal of Pharmacy and Biological Sciences.
- Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives - Journal of Pharmaceutical Research.
- Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - Journal of Agricultural and Food Chemistry (ACS).
- Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing.
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC.
- Benzofuran: an emerging scaffold for antimicrobial agents - SciSpace.
- Synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)
- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. jopcr.com [jopcr.com]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Synthesis of 1,2,3-triazole derivatives from benzofuran precursors
Application Note: Rational Design, Synthesis, and Validation of Benzofuran-1,2,3-Triazole Hybrids
Executive Summary & Pharmacological Rationale
The fusion of the benzofuran scaffold with a 1,2,3-triazole moiety represents a highly effective strategy in modern medicinal chemistry and drug discovery. Benzofurans occur natively in numerous biologically active natural products and possess inherent antifungal and anticancer properties[1]. However, standalone benzofurans can suffer from rapid metabolic degradation or poor solubility.
By employing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, researchers can install a 1,2,3-triazole ring that acts as a robust, metabolically stable bioisostere for amide bonds[1][2]. The resulting benzofuran-triazole hybrids demonstrate exceptional efficacy as targeted therapies, ranging from selective N-myristoyltransferase (NMT) inhibitors for fungal infections[1] to potent tubulin polymerization inhibitors that halt cancer cell division[2].
Mechanistic Foundations: The Causality of CuAAC
The CuAAC methodology is uniquely powerful because it guarantees the regiospecific formation of 1,4-disubstituted 1,2,3-triazoles[3]. This precise 3D geometry is critical for fitting into tight biological pockets, such as the colchicine-binding site on tubulin[2].
Why use in situ copper reduction? Directly utilizing Cu(I) salts (like CuI) often leads to low yields due to the thermodynamic instability of Cu(I) under aerobic conditions, which provokes unwanted Glaser homocoupling of the alkynes. This protocol instead utilizes Copper(II) sulfate (CuSO₄) coupled with sodium ascorbate. The ascorbate acts as a mild, continuous reducing agent, maintaining a steady-state pool of active Cu(I) throughout the reaction cycle[3].
CuAAC synthetic workflow for 1,4-disubstituted benzofuran-1,2,3-triazoles.
Biological Pathway Target Simulation
Specific benzofuran-triazole derivatives, such as compound 17g (6-Methoxy-N-phenyl-3-(4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)benzofuran-2-carboxamide), have been successfully mapped to the colchicine binding site of tubulin. Binding disrupts the mitotic spindle, inevitably forcing the cancer cells into G2/M phase arrest and subsequent apoptosis[2].
Biological pathway: Tubulin polymerization inhibition by benzofuran-triazole hybrids.
Experimental Workflows and Self-Validating Protocols
This protocol describes a two-stage process: generating the benzofuran-alkyne intermediate and executing the CuAAC click reaction. Every step incorporates self-validating analytical checkpoints to prevent downstream failure.
Phase 1: Synthesis of Terminal Benzofuran Alkyne
Objective: Alkylate a hydroxyl- or amino-functionalized benzofuran core to produce a terminal alkyne[1].
-
Reaction Setup: Dissolve 1.0 equivalent of the benzofuran starting material in anhydrous DMF. Add 1.5 equivalents of anhydrous K₂CO₃.
-
Reagent Addition: Dropwise add 1.2 equivalents of propargyl bromide at 0 °C. Causality Note: Low temperature prevents exothermic degradation. K₂CO₃ is chosen as a mild base to deprotonate the nucleophile without cleaving base-sensitive peripheral esters.
-
Validation (TLC): After 4 hours at room temperature, spot the mixture against the starting material on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 4:1). The reaction is valid to proceed when the highly polar starting material spot completely disappears, replaced by a distinct, higher-Rf alkyne spot.
-
Isolation: Quench with ice water. The product will precipitate. Filter and wash with cold water.
Phase 2: CuAAC "Click" Reaction
Objective: Cycloaddition of the benzofuran-alkyne with a target azide to form the 1,2,3-triazole hybrid[1][4].
-
Solvent Optimization: In a round-bottom flask, dissolve 1.0 eq of the benzofuran-alkyne and 1.1 eq of the organic azide in a 1:1 mixture of tert-butanol (t-BuOH) and water. Causality Note: This specific binary solvent system is mandatory. Water is required to dissolve the inorganic catalysts, while t-BuOH acts as a bridging solvent to fully solubilize the hydrophobic benzofuran derivatives[4].
-
Catalyst Activation: Add 10 mol% of CuSO₄·5H₂O, immediately followed by 20 mol% of Sodium Ascorbate. Validation Checkpoint: The solution must briefly turn brown (transient formation of Cu(II)-ascorbate complex) and then rapidly shift to yellow/green, visually confirming the successful reduction to the active Cu(I) species.
-
Stirring & Monitoring: Stir vigorously at room temperature for 12-24 hours. Validate completion via TLC. If starting alkyne persists, inject an additional 10 mol% of sodium ascorbate to re-reduce any Cu(II) that may have formed via atmospheric oxidation.
-
Workup & Copper Stripping (CRITICAL): Quench the reaction with an excess of saturated aqueous NH₄Cl or EDTA solution, stirring for 30 minutes. Causality Note: The 1,2,3-triazole ring strongly coordinates copper. Omitting this stripping step leaves toxic heavy metal residues in the product, which will artificially inflate cytotoxicity metrics during subsequent biological evaluations[2].
-
Purification: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via column chromatography.
Quantitative Data Presentation
Extensive literature validates that careful execution of the described protocols yields highly active compounds. Table 1 summarizes typical results for optimally synthesized derivatives.
Table 1: Biological Activity Profiles of Benzofuran-1,2,3-Triazole Hybrids
| Target Compound Class | Key Derivative | Biological Target | Primary Application | Efficacy Metric (IC₅₀ / % Inhibition) | Reference |
| Benzofuran-Triazole Carboxamides | Compound 17g | Tubulin (Colchicine site) | Anticancer (HeLa, A549) | IC₅₀ = 0.57 – 5.7 μM | [2] |
| Benzofuran-Triazole Alkyl Hybrids | Compounds 4o, 4r | N-Myristoyltransferase (NMT) | Antifungal (T. rubrum) | High fungicidal activity at 50 μg/mL | [1] |
| N-Substituted Benzofuran-Triazoles | Compound 8f | Mycelial growth pathways | Wood Preservative (Fungicide) | 47.16% inhibition of G. trabeum | [4] |
References
-
Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids - MDPI (Molecules) - 1
-
Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors - PubMed (Bioorganic Chemistry) - 2
-
Design and synthesis of new benzofuran-1,2,3-triazole hybrid preservatives and the evaluation of their antifungal potential against white and brown-rot fungi - ResearchGate (BioResources) - 4
-
CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview - Beilstein Journal of Organic Chemistry - 3
Sources
- 1. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Application Note: Regioselective Friedel-Crafts Acylation of Benzofuran Esters
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Protocol & Application Guide
Scientific Background & Regioselectivity Causality
Benzofurans are privileged heterocyclic scaffolds prevalent in major pharmaceuticals, including amiodarone, benzbromarone, and the antidepressant vilazodone [1]. In drug development, the selective functionalization of the benzofuran core is critical. While unprotected benzofurans typically undergo electrophilic aromatic substitution at the C-2 or C-3 position, the presence of an ester group (such as 2-carboxylate or 3-ethoxycarbonyl) fundamentally alters the molecule's electronic topology.
The ester group acts as a strong electron-withdrawing moiety, significantly deactivating the furan ring. Consequently, electrophilic attack is strategically directed toward the more electron-dense benzenoid ring. For example, in 3-ethoxycarbonyl benzofuran derivatives—essential precursors for analgesic agents like BRL-37959—acylation occurs preferentially at the C-6 or C-7 positions depending on the steric hindrance and substitution patterns [2].
The Causality of Catalyst Choice: Traditional Lewis acids (such as
Empirical Data: Optimization of Reaction Conditions
Optimizing the Friedel-Crafts (FC) acylation on deactivated heterocyclic systems necessitates a balance between electrophile activation and substrate tolerance. The table below summarizes quantitative optimization data typically observed during process development for the synthesis of 6-acyl-3-ethoxycarbonyl benzofurans.
Table 1: Catalyst and Solvent Optimization for Acylation of Benzofuran Esters
| Catalyst | Catalyst Loading (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C-6:Others) |
| 120 (Stoichiometric) | DCM | 25 | 12 | 42 | Complex mixture (Cleavage) | |
| 100 (Stoichiometric) | DCE | 80 | 8 | 55 | 3:1 | |
| 10 (Catalytic) | 50 | 5 | 76 | 10:1 | ||
| 5 (Catalytic) | DCE | 50 | 3 | 89 | >20:1 |
Analysis: Moving from stoichiometric traditional Lewis acids to catalytic metal triflates dramatically improves both isolated yield and regioselectivity.
Experimental Protocol: -Catalyzed Acylation
This method details the step-by-step procedure for the targeted Friedel-Crafts acylation of benzofuran esters.
Materials Required
-
Substrate: 3-Ethoxycarbonyl benzofuran (1.0 mmol)
-
Reagent: Acyl chloride (e.g., benzoyl chloride, 1.2 mmol)
-
Catalyst:
(0.05 mmol, 5 mol%) -
Solvent: Anhydrous 1,2-dichloroethane (DCE, 3.0 mL)
Step-by-Step Methodology
-
Preparation (Moisture Exclusion): Flame-dry a Schlenk tube or a two-neck round-bottom flask under a continuous flow of argon. Causality: Although
is somewhat water-tolerant compared to , trace moisture can prematurely hydrolyze the acyl chloride into an unreactive carboxylic acid, severely depressing the yield. -
Reagent Loading: Add 3-ethoxycarbonyl benzofuran (1.0 mmol) and the acyl chloride (1.2 mmol) to the reaction vessel. Introduce 3.0 mL of anhydrous DCE via a sterile syringe.
-
Catalyst Introduction: Quickly add
(5 mol%) in a single portion to minimize atmospheric exposure. -
Reaction Execution: Heat the reaction mixture to 50 °C. Stir continuously for 3 hours.
-
Reaction Monitoring (Self-Validation): Withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a TLC plate (Eluent: Hexanes/EtOAc 4:1). The reaction is deemed complete when the higher Rf substrate spot is entirely consumed, validating complete conversion.
-
Quench & Work-Up: Cool the mixture to room temperature and quench by slowly adding 5 mL of saturated aqueous
. Causality: The basic quench instantly neutralizes the generated and inactivates the Lewis acid, preventing downstream ester hydrolysis during concentration. -
Extraction: Extract the aqueous phase with EtOAc (
mL). Wash the combined organic layers with brine to remove residual salts, and dry over anhydrous . -
Purification: Evaporate the solvent under reduced pressure. Purify the crude residue using flash column chromatography on silica gel to isolate the pure 6-acyl-3-ethoxycarbonyl benzofuran.
Visualizations & Workflows
Mechanistic pathway of Bi(OTf)3-catalyzed Friedel-Crafts acylation of benzofuran esters.
Step-by-step experimental workflow for the optimal acylation of benzofuran esters.
References
-
Hu, B., Song, Q., & Xu, Y. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 16(9), 1552–1557.[Link][1][2][3]
-
Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2019). Organic Syntheses, 96, 98-109.[Link][4][5][6][7]
-
Répichet, S., Le Roux, C., Dubac, J., & Desmurs, J.-R. (1998). Bismuth(III) Trifluoromethanesulfonate: A Chameleon Catalyst for the Friedel–Crafts Acylation. European Journal of Organic Chemistry, 1998(12), 2743-2750.[Link][8][9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: June 2015 [orgspectroscopyint.blogspot.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzofuran-3-Carboxylates
Welcome to the technical support resource for the synthesis of benzofuran-3-carboxylates. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic transformation. Here, we move beyond simple protocols to address the mechanistic underpinnings of common challenges, providing actionable intelligence to troubleshoot and optimize your reactions.
Troubleshooting Guide: Common Side Reactions & Optimization Strategies
This section addresses the most frequently encountered issues during the synthesis of benzofuran-3-carboxylates, particularly when employing the common route from salicylaldehydes and α-haloacetates or their equivalents.
Problem 1: Low Yield with Significant Recovery of Salicylaldehyde Starting Material
You observe a low conversion rate, and TLC/LCMS analysis shows a large amount of unreacted salicylaldehyde alongside your desired product and perhaps some intermediates.
Potential Causes & Solutions
-
Inefficient O-Alkylation: The initial step, the Williamson ether synthesis between the salicylaldehyde's phenolic hydroxyl and the alkylating agent (e.g., ethyl bromoacetate), is often the bottleneck.
-
Causality: The phenoxide, formed by the deprotonation of salicylaldehyde, is the active nucleophile. If the base is too weak or sterically hindered, or if there is insufficient quantity, the concentration of the phenoxide will be too low for the reaction to proceed efficiently.
-
Solution 1 (Optimize Base and Solvent): The choice of base is critical. While potassium carbonate (K₂CO₃) is common, it has limited solubility in solvents like acetonitrile (MeCN)[1]. Consider switching to a stronger, more soluble base like cesium carbonate (Cs₂CO₃) or an organic base such as 1,8-Diazabicycloundec-7-ene (DBU). Polar aprotic solvents like N,N-Dimethylformamide (DMF) can accelerate Sₙ2 reactions by solvating the cation of the base, leaving a more "naked" and reactive phenoxide anion.
-
Solution 2 (Phase-Transfer Catalysis): In biphasic systems or when using carbonate bases, the addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can dramatically increase the rate of O-alkylation by transporting the phenoxide into the organic phase. This approach can enable the use of milder conditions and shorter reaction times[2].
-
-
Competitive C-Alkylation: Under certain conditions, the electrophilic alkylating agent can react at the electron-rich ortho- and para-positions of the benzene ring (a Friedel-Crafts-type reaction) instead of the desired oxygen nucleophile[3][4].
-
Causality: This side reaction is more prevalent with highly activated salicylaldehydes (those with strong electron-donating groups) or under conditions that promote carbocation formation from the alkylating agent.
-
Solution: Employ milder, non-acidic conditions. Stick to carbonate bases in polar aprotic solvents, which strongly favor the Sₙ2 pathway for O-alkylation over the Friedel-Crafts pathway for C-alkylation. Avoid strong Lewis or Brønsted acids during this initial step.
-
Problem 2: Accumulation of Acyclic Intermediate (Ethyl 2-(2-formylphenoxy)acetate)
Your reaction appears to consume the salicylaldehyde, but you isolate a major product that is not the desired benzofuran. Mass spectrometry and NMR confirm the structure of the uncyclized O-alkylated intermediate.
Potential Causes & Solutions
-
Insufficient Energy for Cyclization/Dehydration: The intramolecular cyclization (an aldol-type condensation) followed by dehydration to form the furan ring is an equilibrium process that often requires an energy input or a strong promoter.
-
Causality: The cyclization step involves the formation of an enolate from the acetate moiety, which then attacks the aldehyde carbonyl. This process has a significant activation energy.
-
Solution 1 (Thermal Promotion): Many procedures for this synthesis are conducted at reflux temperatures (e.g., refluxing acetonitrile at ~82°C) to provide the necessary thermal energy to overcome the activation barrier for cyclization[1]. If you are running the reaction at room temperature, a gradual increase in temperature may be all that is needed.
-
Solution 2 (Stronger Base/Acid Catalysis): If heat alone is insufficient, the cyclization can be actively promoted. Adding a stronger base (e.g., DBU, NaH) can increase the concentration of the requisite enolate. Alternatively, some methods employ a one-pot, two-step approach where after the initial O-alkylation, an acid catalyst (like H₂SO₄ or HBF₄) is added to catalyze the cyclization and subsequent dehydration[5].
-
Problem 3: Formation of Dark, Polymeric, or Insoluble Byproducts
The reaction mixture turns dark brown or black, and you observe significant baseline material on your TLC plate or the formation of intractable solids, leading to low isolated yields.
Potential Causes & Solutions
-
Base-Catalyzed Self-Condensation of Salicylaldehyde: Salicylaldehyde can undergo intermolecular aldol or Cannizzaro-type reactions under strongly basic conditions, leading to oligomeric and polymeric materials.
-
Causality: The aldehyde functional group is susceptible to nucleophilic attack, including from the enolate of another salicylaldehyde molecule or a disproportionation reaction in the presence of a strong base.
-
Solution: Use the mildest base that is effective for the O-alkylation step. K₂CO₃ is often sufficient, though it may require longer reaction times or higher temperatures[1]. Avoid strong hydroxides (NaOH, KOH) unless using carefully controlled conditions. Adding the alkylating agent promptly after the base can also minimize the time the salicylaldehyde is exposed to basic conditions alone.
-
-
Decomposition at High Temperatures: The starting materials, intermediates, or the final product may not be stable to prolonged heating, especially in the presence of residual base or acid.
-
Solution: Monitor the reaction progress closely using TLC or LCMS. Once the reaction is complete, do not continue heating unnecessarily. If the reaction requires high temperatures but proceeds slowly, consider alternative strategies like microwave-assisted synthesis, which can significantly reduce reaction times and often minimize byproduct formation[2][6].
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues in benzofuran-3-carboxylate synthesis.
Caption: A troubleshooting decision tree for benzofuran-3-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare benzofuran-3-carboxylates?
A1: The most prevalent method involves the reaction of a substituted salicylaldehyde with an ethyl α-haloacetate (like ethyl bromoacetate) in the presence of a base. This proceeds via an initial O-alkylation followed by an intramolecular cyclization and dehydration[1][5]. Other modern approaches include palladium-catalyzed reactions, such as the intramolecular Heck coupling of a 3-(2-halophenoxy)acrylate ester[7], and Rhodium-catalyzed C-H activation/decarbonylation/annulation processes[7].
Q2: My palladium-catalyzed synthesis is failing. What are the likely causes?
A2: Palladium-catalyzed cross-coupling and cyclization reactions are powerful but sensitive. Failure is often due to catalyst deactivation. Ensure your solvent is anhydrous and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen), as both oxygen and moisture can deactivate the catalyst complex[8]. Check the quality and activity of your palladium source and phosphine ligands. Another common side reaction in Sonogashira-type couplings (using terminal alkynes) is the homocoupling of the alkyne, which can be minimized by using a copper co-catalyst and carefully controlled conditions[8][9][10].
Q3: How can I purify my final benzofuran-3-carboxylate product from the uncyclized intermediate?
A3: The polarity difference between the benzofuran product and the acyclic intermediate (ethyl 2-(2-formylphenoxy)acetate) is usually sufficient for separation by standard silica gel column chromatography. The benzofuran is significantly less polar due to the absence of the free aldehyde group. A gradient elution starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity should provide good separation.
Q4: Can I use a different α-substituted carbonyl compound instead of ethyl bromoacetate?
A4: Yes, this general synthetic strategy is versatile. Using α-bromo ketones will lead to 3-acylbenzofurans[11][12]. Using α-bromo malonates can lead to benzofurans with an additional ester group at the 2-position. The key requirements are an α-leaving group (halide, tosylate) and an α-proton that can be removed to form an enolate for the cyclization step.
Data and Protocols
Table 1: Comparison of Reaction Conditions for O-Alkylation/Cyclization
This table summarizes typical conditions for the synthesis of ethyl benzofuran-3-carboxylate from salicylaldehyde and ethyl bromoacetate, highlighting the trade-offs between different reagents.
| Base | Solvent | Catalyst | Temp. (°C) | Typical Time (h) | Typical Yield (%) | Notes |
| K₂CO₃ | MeCN | None | 82 (Reflux) | 24 - 72 | 60 - 75 | Standard, cost-effective method. Can be slow due to base insolubility[1]. |
| K₂CO₃ | DMF | None | 80 - 100 | 8 - 16 | 70 - 85 | Faster reaction due to better base solubility and higher solvent polarity. |
| Cs₂CO₃ | MeCN | None | 82 (Reflux) | 4 - 8 | 85 - 95 | Highly effective due to excellent solubility and the "cesium effect," but more expensive. |
| K₂CO₃ | Toluene | TBAB | 110 (Reflux) | 6 - 12 | 75 - 90 | Phase-transfer catalysis allows for efficient reaction in non-polar solvents[2]. |
| DBU | MeCN | None | 60 - 80 | 2 - 6 | 80 - 92 | Homogeneous reaction with a strong, non-nucleophilic organic base. Can be very fast. |
Experimental Protocol 1: Standard Synthesis of Ethyl Benzofuran-3-carboxylate
This protocol is adapted from established literature procedures[1].
Materials:
-
Salicylaldehyde (1.0 eq)
-
Ethyl bromoacetate (1.2 eq) - Caution: Lachrymator
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 eq)
-
Acetonitrile (MeCN), anhydrous grade (to make a ~0.15 M solution in salicylaldehyde)
-
Diethyl ether (Et₂O)
-
Deionized Water & Brine
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq) and acetonitrile.
-
Add the finely ground potassium carbonate (3.0 eq) to the solution. The mixture will typically turn yellow.
-
Add ethyl bromoacetate (1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 24-72 hours. Monitor the reaction progress by TLC (e.g., using 20% EtOAc/Hexanes as eluent).
-
Once the reaction is complete (disappearance of salicylaldehyde), cool the mixture to room temperature.
-
Filter the solids (inorganic salts) through a pad of celite or a coarse fritted funnel. Wash the solids thoroughly with diethyl ether.
-
Combine the organic filtrates and transfer to a separatory funnel. Wash sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product (a yellow-orange oil) can be purified by silica gel column chromatography to yield the pure ethyl benzofuran-3-carboxylate.
References
- BenchChem. (2025). avoiding byproduct formation in benzofuran ring synthesis. BenchChem.
-
Beasley, D. D., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. Available at: [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]
-
A Review: An Insight on Synthesis of Benzofuran. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Pelipko, V. V., et al. (2021). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). ResearchGate. Available at: [Link]
-
Li, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27510-27540. Available at: [Link]
-
Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Dudley, M. E., et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Available at: [Link]
-
Wang, Z., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances. Available at: [Link]
- Feilden, A. D. (2004). Method for the alkylation of salicylic acid. Google Patents.
-
Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran. (2025). NOBLECHEMISTRY. Available at: [Link]
-
Feilden, A. D. (1994). Alkylation of Salicylic Acids. Durham University. Available at: [Link]
-
A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2006). Organic Chemistry Portal. Available at: [Link]
-
Guchu, E., & Ramaswamy, K. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ceylan, H., et al. (2024). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI. Available at: [Link]
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2004041766A1 - Method for the alkylation of salicylic acid - Google Patents [patents.google.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate [organic-chemistry.org]
- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scienceopen.com [scienceopen.com]
- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions for overcoming the common yet significant challenge of poor aqueous solubility of benzofuran derivatives in experimental assays. By understanding the underlying principles and applying the systematic troubleshooting strategies outlined below, you can ensure the accuracy, reproducibility, and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My benzofuran derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is the primary cause of this?
A: This phenomenon, often called "solvent shock," is a common issue when diluting a compound from a high-concentration organic stock (like 100% DMSO) into an aqueous medium where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to crash out of solution. This is particularly prevalent with hydrophobic molecules like many benzofuran derivatives.[1][2]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid cytotoxicity and interference with assay components.[3] Some sensitive cell lines may even require concentrations below 0.1%. A study on six different cancer cell lines suggested that DMSO at 0.3125% showed minimal cytotoxicity across most cell lines and time points.[4][5] It is always best practice to include a vehicle control (assay media with the same final DMSO concentration) in all experiments to account for any solvent-induced effects.[3]
Q3: Can I just filter out the precipitate and use the remaining solution?
A: No, this is not recommended. Filtering out the precipitate will lead to an unknown and lower final concentration of your compound in the assay, rendering your results inaccurate and not reproducible. The goal is to keep the compound fully dissolved at the desired test concentration.
Q4: I've tried vortexing and warming the solution, but the compound won't dissolve. What should I do next?
A: If basic mechanical methods like vortexing and gentle warming are insufficient, you will need to employ more advanced formulation strategies. These can range from using co-solvents and adjusting the pH to incorporating solubilizing excipients like cyclodextrins or surfactants. The appropriate strategy will depend on the specific properties of your benzofuran derivative and the constraints of your assay.[3][6]
In-Depth Troubleshooting Guides
When facing persistent solubility issues, a systematic approach is required. The following guides provide detailed protocols and the scientific rationale behind each technique.
Guide 1: Optimizing Co-solvent Systems
The Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[7] Dimethyl sulfoxide (DMSO) is a powerful and common choice, but others can be used in combination to mitigate toxicity and improve solubility.[8]
Step-by-Step Protocol:
-
Initial Dissolution: Prepare a high-concentration stock solution of your benzofuran derivative in 100% DMSO (e.g., 10-50 mM).[3] Ensure complete dissolution, using gentle warming (37°C) or sonication if necessary.[1][3]
-
Intermediate Dilution (Serial Dilution in DMSO): To avoid precipitation upon dilution into your final aqueous buffer, perform serial dilutions of your stock solution in 100% DMSO to get closer to your final desired concentration.[3]
-
Final Dilution: Add the final DMSO-diluted compound to your pre-warmed (37°C) aqueous assay buffer with vigorous vortexing. A gradual, dropwise addition of the buffer to the DMSO stock can sometimes be more effective than adding the stock to the buffer.[2]
-
Assessing Other Co-solvents: If DMSO alone is insufficient or causes toxicity, consider co-solvent systems. Common combinations include DMSO/PEG-400 or DMSO/ethanol.[8][9] It's crucial to determine the tolerance of your specific assay (e.g., cell line, enzyme) to these solvents.
Data Presentation: Comparison of Common Co-solvents
| Co-solvent | Typical Final Concentration in Assay | Advantages | Disadvantages |
| DMSO | < 0.5%[3] | Excellent solubilizing power for a wide range of compounds. | Can be toxic to cells at higher concentrations.[4][10] |
| Ethanol | < 1% | Good solubilizing power, less toxic than DMSO for some cell lines. | Can have biological effects and may cause protein denaturation.[5] |
| Polyethylene Glycol (PEG-300/400) | 1-5% | Generally well-tolerated and effective at increasing solubility.[8] | Can increase the viscosity of the solution. |
Guide 2: pH Modification
The Principle: Many benzofuran derivatives are weakly acidic or basic.[11] Adjusting the pH of the assay buffer can ionize the compound, significantly increasing its aqueous solubility. For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, making it more soluble. For a weakly basic compound, decreasing the pH below its pKa will protonate it, increasing solubility.[12][13]
Step-by-Step Protocol for pH-Solubility Profiling:
-
Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0.[2]
-
Create Supersaturated Solutions: Add an excess amount of your solid benzofuran derivative to a microcentrifuge tube containing each buffer.
-
Equilibrate: Rotate the tubes at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
Separate Solid from Liquid: Centrifuge the tubes at high speed to pellet the undissolved compound.[2]
-
Quantify Concentration: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[2]
-
Plot Data: Plot the measured solubility against the corresponding pH value to identify the optimal pH range for your assay.
Caution: Ensure that the optimal pH for solubility is also compatible with the biological system you are studying (e.g., cell viability, enzyme activity).
Guide 3: Utilizing Solubilizing Excipients
When co-solvents and pH adjustments are not sufficient or compatible with the assay, excipients can be employed to enhance solubility.
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate poorly water-soluble "guest" molecules, like benzofuran derivatives, forming an "inclusion complex."[16][] This complex has a water-soluble exterior, effectively increasing the apparent solubility of the compound.[14]
Experimental Workflow: Preparing a Benzofuran-Cyclodextrin Complex
Caption: Workflow for preparing a drug-cyclodextrin inclusion complex.
Step-by-Step Protocol:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many pharmaceutical compounds.[15]
-
Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin in your assay buffer at a known concentration (e.g., 1-10% w/v).
-
Add Compound: Add an excess amount of the benzofuran derivative to the cyclodextrin solution.
-
Equilibrate: Stir or shake the mixture at a constant temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Filter: Pass the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantify: Determine the concentration of the solubilized benzofuran derivative in the filtrate using a suitable analytical method. This filtered solution can now be used as your aqueous stock for dilutions in the assay.
The Principle: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into micelles.[18][19] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, while the hydrophilic shell allows the entire structure to remain dissolved in aqueous solution.[19][20]
Mechanism of Micellar Solubilization
Caption: Surfactants form micelles to encapsulate hydrophobic compounds.
Step-by-Step Protocol:
-
Select a Surfactant: Non-ionic surfactants like Tween® 20, Tween® 80, or Triton™ X-100 are commonly used in biological assays as they are generally less harsh on proteins and cells than ionic surfactants.[9][18][21]
-
Determine Assay Compatibility: Test the effect of the surfactant alone on your assay system (e.g., cell viability, enzyme activity) to determine the maximum tolerable concentration.
-
Prepare Surfactant-Containing Buffer: Prepare your assay buffer containing the surfactant at a concentration above its CMC but below the toxicity limit determined in the previous step.
-
Dissolve Compound: Prepare a concentrated stock of your benzofuran derivative in DMSO. Add this stock to the surfactant-containing buffer while vortexing to achieve the final desired concentration. The presence of micelles should help prevent precipitation.
Data Presentation: Properties of Common Non-Ionic Surfactants
| Surfactant | Typical Concentration in Assay | Critical Micelle Concentration (CMC) | Notes |
| Tween® 20 | 0.01 - 0.1% | ~0.06 mM | Mild surfactant, commonly used in immunoassays. |
| Tween® 80 | 0.01 - 0.1% | ~0.012 mM | Often used in pharmaceutical formulations.[8] |
| Triton™ X-100 | 0.01 - 0.1% | ~0.24 mM | Effective solubilizer, but can interfere with some assays.[18][21] |
Advanced Strategies
For particularly challenging compounds, more advanced formulation techniques may be necessary. These often require specialized equipment and expertise but can offer superior solubilization.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a high-energy amorphous state within a polymer matrix. This can significantly improve dissolution rates.[7][22]
-
Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer scale dramatically increases the surface area, leading to enhanced dissolution rates and solubility.[23][24][25] Techniques include nanosuspensions and encapsulation in lipid-based nanoparticles.[23][26]
By systematically applying these troubleshooting guides, from simple co-solvent adjustments to the use of advanced excipients, researchers can effectively overcome the solubility challenges posed by benzofuran derivatives, leading to more reliable and meaningful experimental outcomes.
References
- Vertex AI Search. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Scribd. Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs.
- SpringerLink. Solubility enhancement and application of cyclodextrins in local drug delivery. Published March 16, 2019.
- BenchSci. Detergents: Triton X-100, Tween-20, and More. Published May 10, 2023.
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
- BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Podomatic. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Published July 31, 2025.
- PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Published October 17, 2025.
- Taylor & Francis Online. Oral formulation strategies to improve solubility of poorly water-soluble drugs. Published August 3, 2011.
- IntechOpen. Poorly Water-Soluble Drugs and Formulation Strategy to Improve Oral Bioavailability. Published February 18, 2020.
- BenchChem. Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
- Wikipedia. Surfactant.
- AAPS. Formulating Poorly Water Soluble Drugs.
- BenchChem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
- BenchChem. Troubleshooting Peraquinsin precipitation in aqueous solution.
- MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Published April 18, 2019.
- PubMed. Triton X-100 as an effective surfactant for the isolation and purification of photosystem I from Arthrospira platensis. Published June 15, 2014.
- Thermo Fisher Scientific. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Published March 14, 2022.
- World Pharma Today. Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Published November 8, 2025.
- PubMed. High-Throughput Feasible Screening Tool for Determining Enzyme Stabilities against Organic Solvents Directly from Crude Extracts. Published December 14, 2017.
- SpringerLink. Considerations regarding use of solvents in in vitro cell based assays. Published October 15, 2013.
- ResearchGate. How can I dissolve hydrophobic compounds in DMEM media? Published December 7, 2015.
- Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays.
- PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. Published May 15, 2006.
- WuXi AppTec. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Published March 15, 2024.
- Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. Published July 26, 2021.
- MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
- PMC. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs.
- Wiley Online Library. Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Published April 14, 2016.
- MDPI. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Published August 10, 2025.
- ACS Publications. Strategies for Stabilization of Enzymes in Organic Solvents. Published October 14, 2013.
- Pharmaceutical Technology. Enhancing Solubility and Bioavailability with Nanotechnology. Published April 7, 2025.
- Taylor & Francis. Triton X-100 – Knowledge and References.
- Biomedical Research and Therapy. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Published July 29, 2020.
- Princeton University. NANOPARTICLE ENCAPSULATION FOR THE SOLUBILITY ENHANCEMENT OF ORAL THERAPEUTICS. Published May 11, 2023.
- Contract Pharma. Optimizing Drug Solubility. Published October 11, 2017.
- Encyclopedia.pub. Nanotechnological Approaches for Solubility Enhancement. Published May 5, 2023.
- ACS Publications. Effect of Deep Eutectic Solvents on the Activity and Stability of Cellulases and Pectinases. Published November 23, 2023.
- ACS Publications. Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. Published October 27, 2021.
- ResearchGate. How to enhance drug solubility for in vitro assays? Published July 31, 2014.
- YouTube. Surfactants and its mechanism of action. Published June 4, 2023.
- Biomaterials Connect. Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Published November 28, 2025.
- Reddit. How to tackle compound solubility issue. Published January 6, 2022.
- ResearchGate. Effect on enzyme activity of different organic solvents.
- ResearchGate. What are the chances of precipitation in column while using buffers as mobile phase? Published February 24, 2012.
- ResearchGate. Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Published October 23, 2014.
- PubMed. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Published December 15, 2008.
- Agilent. Control pH During Method Development for Better Chromatography.
- Pro-Soil Ag Solutions. pH Adjustments - Optimizing the Performance of Weak Acid Herbicides. Published September 8, 2021.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 5. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. mdpi.com [mdpi.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 18. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 19. Surfactant - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. Triton X-100 as an effective surfactant for the isolation and purification of photosystem I from Arthrospira platensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cbe.princeton.edu [cbe.princeton.edu]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Debromination in 7-Bromobenzofuran Reactions
Welcome to the Technical Support Center for the synthesis and functionalization of 7-bromobenzofurans. As a privileged heterocyclic scaffold in drug discovery, the 7-bromobenzofuran core is highly versatile. However, functionalization via cross-coupling (e.g., Suzuki-Miyaura) or halogen-metal exchange is frequently bottlenecked by spontaneous debromination (hydrodehalogenation or protonation).
This guide is structurally designed to address the root mechanisms of these failures and provides field-proven, self-validating protocols to ensure synthetic success.
Section 1: Mechanistic Insights into Debromination (FAQs)
Q: Why is 7-bromobenzofuran uniquely prone to debromination during palladium-catalyzed cross-coupling compared to other aryl bromides?
A: The debromination of 7-bromobenzofurans—often termed hydrodehalogenation—is fundamentally a kinetic competition between transmetalation and hydride transfer[1]. Due to the electronic influence of the adjacent oxygen atom, the C7–Br bond readily undergoes oxidative addition to palladium. However, this same electronic environment makes the resulting Ar–Pd(II)–Br intermediate highly susceptible to interception by hydride donors[2]. If protic solvents (like isopropanol or ethanol) or strong nucleophilic bases are present, they can coordinate to the palladium center. These species undergo rapid
Q: Can the choice of base truly dictate whether my starting material couples or debrominates?
A: Yes. Strong, nucleophilic bases such as sodium tert-butoxide (
Mechanistic Visualization
Below is a logical map illustrating how the catalytic cycle diverges into the undesired debromination pathway.
Catalytic cycle vs. hydrodebromination pathway in 7-bromobenzofuran coupling.
Section 2: Troubleshooting Cross-Coupling Protocols
Q: I am observing 20–40% debrominated byproduct using
To optimize:
-
Solvent Substitution: Switch immediately to strictly anhydrous, aprotic solvents (e.g., 1,4-Dioxane, THF, or Toluene)[3].
-
Base Substitution: Utilize a milder base such as anhydrous
[1]. -
Ligand Upgrades: Use sterically bulky, electron-rich dialkylbiaryl phosphine ligands (like SPhos or XPhos). These ligands aggressively accelerate the transmetalation and reductive elimination steps, kinetically outcompeting debromination[2][5].
Table 1: Solvent & Base Influence on 7-Bromobenzofuran Cross-Coupling
The following quantitative data summary illustrates the impact of reaction variables on the hydrodehalogenation rate versus the desired cross-coupling yield.
| Solvent System | Base Choice | Catalyst/Ligand | Approx. Debromination | Desired Yield | Mechanistic Rationale |
| Ethanol / Water | 40 - 50% | < 30% | Potent hydride donor; strong base rapidly generates Pd-H[1][4]. | ||
| Isopropanol | 15 - 25% | 60% | |||
| DMF / Water (120 °C) | 10 - 15% | 70% | High thermal stress degrades solvents into secondary hydride sources[1][2]. | ||
| 1,4-Dioxane (Anhydrous) | < 2% | > 90% | Aprotic environment + bulky ligand outcompetes side reactions kinetically[3][5]. |
Section 3: Self-Validating Protocol for Suzuki-Miyaura Coupling
To guarantee high-fidelity results with 7-bromobenzofuran substrates, utilize the following optimized methodology. This protocol contains embedded analytical checkpoints to mathematically validate the chemistry before committing to a full workup.
Protocol: Hydrodebromination-Resistant Cross-Coupling
-
Reagent Preparation & Degassing:
-
Charge an oven-dried Schlenk flask with 7-bromobenzofuran (1.0 equiv), the arylboronic acid partner (1.3 equiv), and strictly anhydrous, finely milled
(2.5 equiv)[1][3]. -
Causality Note: Finely milling the inorganic base vastly increases surface-area interactions for the triphasic transmetalation without needing protic co-solvents like water[2].
-
Add
(3 mol%) and SPhos (6 mol%). -
Evacuate and backfill the flask with Argon (3 cycles) to ensure the removal of oxygen, which can oxidize the phosphine ligand and derail the catalytic cycle[5].
-
-
Solvent Addition & Baseline Check:
-
Introduce anhydrous, freshly degassed 1,4-Dioxane (to reach 0.2 M substrate concentration) via syringe.
-
Validation Checkpoint 1: Pull a 5 µL aliquot, dilute in Acetonitrile, and run a baseline LC-MS. Confirm the 7-bromobenzofuran peak is fully intact to rule out ambient degradation prior to heating.
-
-
Execution & Kinetic Monitoring:
-
Submerge the flask in a pre-heated oil bath at 80 °C. Maintain vigorous stirring (800+ rpm) to overcome mass-transfer limitations.
-
Validation Checkpoint 2: At the 60-minute mark, draw a 10 µL aliquot. Quench in EtOAc/Water and analyze the organic layer via LC-MS.
-
Interpretation: Look for the debrominated benzofuran mass (
). If debromination exceeds 5% relative to the desired biaryl product, abort the reaction, discard your solvent batch, and open a fresh bottle of rigorously anhydrous 1,4-Dioxane.
-
-
Workup & Isolation:
-
Upon consumption of the starting material (typically 2-4 hours), cool to room temperature.
-
Dilute the mixture with EtOAc and filter through a thin pad of Celite to sequester the Pd catalyst and inorganic salts.
-
Wash the filtrate sequentially with distilled water and brine. Dry the organic phase over anhydrous
and concentrate in vacuo[1][3]. -
Purify the crude oil via silica gel flash chromatography.
-
Section 4: Troubleshooting Metallation (Lithium-Halogen Exchange)
Q: I am executing a halogen-metal exchange on 7-bromobenzofuran using
-
Halogen Dance (Scrambling): Heteroaryl halides are highly prone to thermodynamically driven halogen migrations. When 7-lithiobenzofuran is generated, any excursion in temperature allows it to equilibrate or undergo competitive halogen/lithium exchange with neighboring molecules or trace impurities, culminating in protonation during quenching[6].
-
Solvent Deprotonation: The 7-lithiobenzofuran species is exceedingly basic. If the internal temperature rises above -60 °C before the electrophile is introduced, the intermediate will aggressively abstract a proton directly from the THF solvent or any trace ambient moisture, yielding 100% debrominated starting material.
Corrective Action:
Ensure your
References
-
National Institutes of Health. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC. Available at: [Link]
-
ResearchGate. (2023). Halogen Dance on 2‐Iodobenzofuran and 2‐Iodobenzothiophene and Related Reactions. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 7-Bromo-6-chloro-1-benzofuran | 1427404-45-2 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 7-Bromobenzofuran Synthesis Scale-Up
Here is a technical support center with troubleshooting guides and FAQs for the challenges in the scale-up of 7-bromobenzofuran synthesis.
Welcome to the technical support guide for the synthesis and scale-up of 7-bromobenzofuran. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. Benzofuran and its derivatives are crucial structural motifs in many pharmaceuticals and natural products, making robust and scalable synthetic routes essential.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may face.
Troubleshooting Guide: From Bench to Plant
This section addresses specific, practical problems that arise during the scale-up of 7-bromobenzofuran synthesis.
Q1: My yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes and how can I troubleshoot this?
A significant drop in yield during scale-up is a common but multifaceted problem. It typically points to physical and chemical parameters that do not scale linearly.
Possible Causes:
-
Inefficient Heat Transfer: A larger reactor has a smaller surface-area-to-volume ratio, making it harder to control the internal temperature. "Hot spots" can form, leading to thermal degradation of reagents or products and the formation of tar-like impurities.
-
Poor Mixing: What appears as a homogenous solution in a small flask may suffer from poor mass transfer in a large vessel. This can lead to localized concentration gradients, resulting in incomplete reactions or an increase in side-product formation.
-
Extended Reaction/Addition Times: The time required to add reagents or bring the reaction mixture to the target temperature is much longer at scale. This extended exposure to reaction conditions can promote side reactions or product degradation.
-
Catalyst Inefficiency: In catalytic reactions, such as palladium-catalyzed cyclizations, inefficient mixing can prevent the catalyst from interacting effectively with the substrate, leading to lower turnover and incomplete conversion.[3][4]
Solutions & Recommendations:
-
Characterize Thermal Profile: Before scaling, use a reaction calorimeter to understand the heat flow of your reaction. This will determine the required cooling capacity of the reactor and help you design a safe and controlled process.
-
Optimize Agitation: Do not simply increase the stirrer speed. Work with a chemical engineer to model the fluid dynamics in your reactor. The choice of impeller (e.g., anchor, pitched-blade turbine) and baffling is critical for achieving proper suspension and mixing.
-
Controlled Reagent Addition: Implement a programmed, slow addition of critical reagents using a dosing pump. This maintains a low concentration of the reactive species, minimizing side reactions and helping to control any exotherms.
-
Re-evaluate Solvent and Concentration: A more dilute reaction may be necessary at scale to manage heat and improve mixing. While this may increase cycle time, it often leads to a more controlled process and higher purity, which simplifies downstream processing.
Q2: During work-up, I'm struggling with emulsion formation and poor phase separation. How can I resolve this at a larger scale?
Emulsions are a process chemist's nightmare, especially at scale where manual separation is not an option. They are often caused by finely dispersed solids, surfactants, or high-viscosity phases.
Possible Causes:
-
Intense Agitation: High-shear mixing during an aqueous wash can create stable emulsions.
-
Presence of Amphiphilic Impurities: Side products or partially reacted starting materials can act as surfactants, stabilizing the oil-water interface.
-
Precipitation of Salts: The formation of fine inorganic salt particles during quenching can trap droplets of the organic phase.
Solutions & Recommendations:
-
Modify Agitation During Extraction: Reduce the agitator speed during aqueous washes to minimize shear forces.
-
Brine Wash: After the initial aqueous wash, perform a wash with a saturated sodium chloride solution. The increased ionic strength of the aqueous phase helps to break emulsions by drawing water out of the organic layer.
-
Solvent Swap: If possible, consider adding a less polar co-solvent like heptane or toluene before the aqueous wash. This can alter the properties of the organic phase and facilitate better separation.
-
Filtration: If the emulsion is caused by suspended solids, filtering the entire batch through a pad of a filter aid like Celite® before phase separation can be effective.
Q3: My final product purity is low due to a persistent impurity that co-distills or co-crystallizes with the 7-bromobenzofuran. How can I improve the purification process?
Purification is often the most significant scale-up challenge, as techniques like column chromatography are generally not viable for large quantities.[5]
Possible Causes:
-
Isomeric Impurities: Formation of isomers (e.g., 4-, 5-, or 6-bromobenzofuran) can occur depending on the synthetic route. These often have very similar physical properties to the desired product.
-
Starting Material Impurities: An impurity in a starting material may be carried through the synthesis and have a similar boiling point or solubility.
-
Thermally-Induced Byproducts: If using distillation, the product may degrade at high temperatures, generating impurities in situ.
Solutions & Recommendations:
| Purification Method | Optimization Strategy |
| Recrystallization | Solvent Screening: Conduct a thorough screening of solvents and solvent mixtures. An ideal system dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain in the mother liquor. Consider anti-solvent crystallization. |
| Controlled Cooling: Implement a slow, controlled cooling profile. A rapid crash-cool will trap impurities within the crystal lattice. | |
| Vacuum Distillation | Fractional Distillation: Use a column with structured packing or trays to improve separation efficiency between closely boiling compounds. |
| Thin-Film Evaporation: For heat-sensitive materials, a wiped-film or short-path distillation apparatus minimizes the time the product is exposed to high temperatures. | |
| Chemical Treatment | Reactive Quench: If the impurity has a reactive functional group that the product lacks, it may be possible to selectively react it to form a salt or a more polar compound that can be easily removed by extraction. |
Experimental Workflow & Key Parameters
A common approach to benzofuran synthesis involves the intramolecular cyclization of a suitably substituted precursor.[1] The following workflow illustrates a generalized process adaptable for 7-bromobenzofuran.
Caption: Generalized workflow for 7-bromobenzofuran synthesis.
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes for 7-bromobenzofuran, and which is most suitable for scale-up? A: Several routes exist for benzofuran synthesis, including palladium-catalyzed couplings and intramolecular cyclizations.[3][6] For scale-up, a robust and cost-effective method is crucial. A common strategy involves the cyclization of a precursor like an o-alkynylphenol.[1] This avoids expensive palladium catalysts and often uses readily available starting materials and reagents like copper salts and inorganic bases. The choice depends heavily on the cost of goods, safety profile, and overall process mass intensity.
Q: What are the critical safety considerations when handling the reagents for this synthesis? A: Safety is paramount. Key hazards include:
-
Brominating Agents: If the synthesis involves a bromination step, handling agents like Br₂ or NBS requires extreme caution, including proper ventilation and personal protective equipment (PPE).
-
Strong Bases/Acids: Reagents like sodium hydride, potassium carbonate, or strong acids used in cyclization can be highly reactive and corrosive.[7]
-
Solvents: Many organic solvents are flammable. Ensure the reactor is properly grounded to prevent static discharge.
-
Exothermic Events: As discussed, thermal runaway is a major risk. A thorough process safety review (e.g., HAZOP analysis) is essential before any large-scale campaign.
Q: How can I effectively monitor the reaction progress in a large, enclosed reactor? A: In-process controls (IPCs) are vital for scale-up. While TLC is useful in the lab, it's not practical for reactor monitoring.
-
HPLC/UPLC: This is the industry standard. Develop a rapid HPLC method (<10 minutes) to monitor the disappearance of starting materials and the appearance of the product. Samples can be carefully taken from the reactor via a sample port.
-
Process Analytical Technology (PAT): For advanced manufacturing, consider implementing PAT tools. An in-situ infrared (IR) or Raman probe can provide real-time data on the concentration of key species without the need for sampling.
Q: My final product sometimes appears as a colorless to pale-yellow liquid, and other times as a solid. Why is this, and how does it impact handling? A: 7-Bromobenzofuran has a melting point that is likely close to room temperature, which can lead to this variability. Some sources list it as a liquid, while others describe it as a solid. This behavior is highly dependent on purity; even small amounts of impurities can depress the freezing point, causing it to remain liquid. For handling, it is often easier to work with the material as a liquid by gently warming it. However, for long-term storage and to ensure consistent quality, inducing crystallization to obtain a solid is preferable.
References
- ResearchGate. (n.d.). Reaction conditions for the synthesis of benzofuran 14.
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
Ciaffo, G., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3364. [Link]
- ResearchGate. (n.d.). Formation of 6 and 7 a–c from 7‐bromobenzofuran (7BBF) and 7‐iodobenzofuran (7IBF), respectively.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
-
Saleh, N., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(19), 6504. [Link]
-
Kalsoom, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Kalsoom, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Chen, Z., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(50), 31635-31654. [Link]
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Chemical and Pharmaceutical Research.
-
Ling, T., et al. (2011). Exploration of Cascade Cyclizations Terminated By Tandem Aromatic Substitution: Total Synthesis of (+)-Schweinfurthin A. Journal of the American Chemical Society, 133(4), 902-911. [Link]
-
Ye, X., et al. (2019). Enantioselective cyclization of bromoenynes: mechanistic understanding of gold(i)-catalyzed alkoxycyclizations. Chemical Science, 10(3), 853-863. [Link]
-
Tokyo University of Science. (2024, April 17). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. Phys.org. [Link]
- Heterocyclic Building Block-benzofuran. (2020, September 30). Mol-Instincts.
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refinement of Work-Up Procedures for Benzofuran Synthesis
Welcome to the Technical Support Portal. As a Senior Application Scientist, I designed this guide to help you navigate the unique challenges of isolating and purifying benzofuran derivatives. Because benzofurans possess an oxygen heteroatom and a highly conjugated
This guide eschews basic checklists in favor of causality-driven protocols . By understanding why physical and chemical interactions occur during phase separation and chromatography, you can create a self-validating system to ensure high-purity product recovery.
Foundational Workflow: The Optimized Post-Reaction Protocol
Standard liquid-liquid extraction often fails in transition-metal catalyzed benzofuran syntheses[1]. The oxygen atom in the furan ring and the electron-rich aromatic core coordinate residual Pd(II) and Cu(I), pulling these heavy metals into the organic phase. Furthermore, the use of basic aqueous conditions (e.g., K₂CO₃, Na₂CO₃) often precipitates metal hydroxides that stabilize emulsions[2].
The following methodology details a validated, self-correcting workflow designed specifically to circumvent these bottlenecks.
Step-by-Step Methodology
-
Reaction Quench: Once the catalytic conversion is complete (confirmed via TLC or LC-MS), cool the reaction mixture to room temperature. If strong bases were used, quench with a mild acidic buffer (e.g., saturated aqueous NH₄Cl) to neutralize the media without protonating or degrading the acid-sensitive benzofuran core.
-
Coagulation & Filtration: Do not proceed directly to a separatory funnel. First, filter the heterogeneous mixture through a tightly packed pad of Celite. Causality: The Celite traps insoluble inorganic salts and coagulated metal oxides, which act as unwanted surfactants that cause emulsions during extraction.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Add an equal volume of saturated NaCl (brine solution) and extract the aqueous layer using Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) (3 × 20 mL)[2]. Causality: Brine dramatically increases the ionic strength of the aqueous layer, forcing the moderately polar benzofuran entirely into the organic phase through the "salting-out" effect while actively breaking micelle formations.
-
Metal Scavenging & Drying: Treat the combined organic layers with a silica-supported metal scavenger (e.g., SiliaMetS Thiol) and anhydrous Sodium Sulfate (Na₂SO₄)[2], stirring for 30 minutes at room temperature, then filter. Causality: Thiol-functionalized silica covalently binds dissolved Pd/Cu complexes much stronger than the benzofuran's weak coordination, eliminating metal contamination prior to concentration.
-
Concentration & Purification: Evaporate the organic solvent under reduced pressure (water bath < 40 °C). Purify the crude oil via utilizing an optimized gradient of hexane/ethyl acetate[2].
Optimized work-up sequence for transition-metal catalyzed benzofuran synthesis.
Quantitative Data: Efficacy of Metal Scavengers
Eliminating transition-metal contamination is critical, especially when the benzofurans are intended for biological assays or pharmaceutical applications. The table below compares the extraction efficiencies of various methods:
Table 1: Efficiency of Metal Scavengers in Benzofuran Work-up (Baseline parameters: Initial Pd ~1,500 ppm, Initial Cu ~800 ppm)
| Treatment Method | Mechanism of Action | Residual Pd (ppm) | Residual Cu (ppm) | Product Recovery (%) |
| Standard Aqueous Wash | Non-specific phase partitioning | > 1,000 | > 400 | 95% |
| Aqueous NH₄OH Wash | Competitive amine chelation | 250 - 400 | 50 - 150 | 85% |
| L-Cysteine modified Celite | Adsorption & Chelation | < 25 | < 15 | 90% |
| Silica-Thiol (Solid-Phase) | Covalent sequestration | < 10 | < 5 | 94% |
Troubleshooting & FAQs
Q1: My aqueous extraction consistently forms an intractable emulsion. How can I resolve this without losing my product?
A1: Emulsions in benzofuran synthesis typically occur due to the presence of amphiphilic unreacted starting materials (e.g., substituted salicylaldehydes) and partially soluble metal hydroxides. The Fix: Never attempt to resolve a stubborn emulsion by just adding more solvent. Instead, drain the entire biphasic mixture and pass it through a Buchner funnel packed with Celite. The Celite acts as a physical barrier that shears the micelles and traps the precipitating metal salts. Upon returning the filtrate to the separatory funnel, add [2].
Q2: During silica gel chromatography, an impurity perfectly co-elutes with my target benzofuran. LC-MS shows it has the same mass as the starting material. How do I separate them?
A2: If you utilized a coupling-cyclization cascade (like the ), the co-eluting impurity is likely the uncyclized o-alkynylphenol intermediate[3]. Because both the cyclized benzofuran and the uncyclized alkyne-phenol have highly similar dipoles, standard silica gel cannot differentiate them.
The Fix: Switch to Silver Nitrate-impregnated silica gel (AgNO₃-Silica) . The
Q3: My isolated benzofuran derivative was a pale yellow oil initially, but it degraded into a dark, intractable tar after sitting in the rotary evaporator flask. What causes this?
A3: Highly functionalized benzofurans—particularly those featuring electron-donating alkoxy or amino groups at the C4-C7 positions—are highly susceptible to acid-catalyzed oligomerization. If you extracted your product using Dichloromethane (DCM) or Chloroform, trace amounts of HCl (generated by the photo-degradation of halogenated solvents) act as an initiator for the degradation of the electron-rich furan core. The Fix: Avoid halogenated solvents during extraction entirely. Substitute DCM with MTBE or EtOAc[2]. Furthermore, ensure your rotary evaporator water bath is kept strictly below 40 °C, and break the vacuum with inert gas (Nitrogen/Argon) rather than ambient air to prevent auto-oxidation.
Q4: My target molecule is a biaryl-substituted benzofuran synthesized via Suzuki cross-coupling in aqueous media. I am struggling with poor solubility during work-up.
A4: are exceptional for generating biaryl motifs, but rigid biaryl benzofurans have notoriously high crystal lattice energies and low solubility in standard extraction solvents like ether or hexane[4]. The Fix: For biaryl systems, modify step 3 of the foundational workflow. Utilize a heated extraction medium (e.g., warm 2-Methyltetrahydrofuran at 45 °C) to increase analyte solubility. Once the organic phase is separated, allow it to slowly cool to induce selective crystallization of the benzofuran directly from the extraction solvent, bypassing the need for column chromatography altogether.
References
-
Mushtaq, A., Ahmad, S., Khan, S. G., Al-Mutairi, A. A., Al-Hussain, S. A., & Zaki, M. E. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at:[Link]
-
Wang, Y., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules (Basel, Switzerland) / NIH PMC. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Synthesis Routes for Substituted Benzofuran-3-carboxylates
Executive Summary & Strategic Importance
Benzofuran-3-carboxylates are privileged scaffolds in medicinal chemistry, critical for developing agents ranging from antimicrobials to PI3K/Akt pathway inhibitors. While 2-substituted benzofurans are readily accessible via traditional Rap-Stoermer condensations, the 3-carboxylate substitution pattern is mechanistically stubborn. Because native enolate geometries do not naturally favor C3-cyclization, chemists historically relied on tedious multi-step protection-deprotection sequences.
This guide evaluates three modern, field-proven methodologies that bypass historical limitations: Lewis Acid-Catalyzed Condensation , Transition-Metal-Free Dehydrative Cyclization , and Rh(III)-Catalyzed Directed Annulation . By comparing these routes, discovery chemists can select the optimal synthetic strategy based on their lab's catalytic capabilities, tolerance for column chromatography, and desired substitution patterns.
Mechanistic Analysis & Route Comparison
Route A: Lewis Acid-Catalyzed Condensation (Hossain Protocol)
The Hossain method directly reacts salicylaldehydes with ethyl diazoacetate[1].
-
The Causality: Instead of relying on transition metals to form a metal-carbene, this route uses
as a Lewis acid. The boron trifluoride coordinates with the formyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. This allows the diazo compound to attack nucleophilically without prematurely decomposing into highly reactive, non-selective carbenes. Subsequent treatment with concentratedngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> drives the dehydration required to force aromatization, yielding the stable benzofuran-3-carboxylate.
Route B: Transition-Metal-Free Dehydrative Cyclization (Kang Protocol)
Developed to circumvent the high cost and trace-metal contamination issues of palladium/rhodium catalysis, the Kang protocol provides a highly efficient route starting from 2-hydroxyphenylacetic acid derivatives[2].
-
The Causality: The methodology leverages a kinetically driven tandem reaction. Subjecting the intermediate to methanolysis immediately followed by
-mediated dehydrative cyclization locks the enol tautomer into a geometry that inherently favors ring closure. Because this transition-metal-free reaction prevents competitive oligomerization pathways, it yields products of such high purity that traditional flash chromatography is frequently unnecessary[2].
Route C: Rh(III)-Catalyzed Directed Annulation (Sun Protocol)
For late-stage functionalization requiring exquisite regiocontrol, transition-metal catalysis remains unmatched. The Sun protocol employs Rh(III) to couple salicylaldehydes with diazo compounds[3].
-
The Causality: The chemoselectivity is dictated entirely by the choice of additive. The addition of
orchestrates a tandem C–H activation and decarbonylation process that strictly funnels the intermediate into the benzofuran-3-carboxylate skeleton. Conversely, switching the additive to acetic acid (AcOH) alters the mechanistic pathway to yield chromones instead, showcasing powerful, switchable chemocontrol[3].
Quantitative Performance Metrics
To guide route selection, the quantitative performance of these methodologies is summarized below:
| Parameter | Route A: Hossain Protocol[1] | Route B: Kang Protocol[2] | Route C: Sun Protocol[3] |
| Primary Reagents | Salicylaldehydes + Ethyl diazoacetate | 2-Hydroxyphenylacetic acids | Salicylaldehydes + Diazo compds |
| Catalyst / Promoter | Concentrated | Rh(III) + | |
| Metal Required? | No | No | Yes (Rhodium, Silver) |
| Average Yield | 20% – 73% (Substrate dependent) | >85% (Excellent overall) | Good to Excellent |
| Purification Need | Flash Chromatography Required | Often bypasses chromatography | Flash Chromatography Required |
| Primary Advantage | Commercially abundant starting materials | High purity, cost-effective | Exceptional regioselectivity |
Visualizing the Synthetic Workflows
Comparison of mechanistic workflows for benzofuran-3-carboxylate synthesis pathways.
Self-Validating Experimental Protocols
The following methodologies provide a self-validating framework, incorporating observational checkpoints to verify reaction progression without continuous analytical sampling.
Protocol 1: Lewis Acid-Catalyzed Condensation (Adapted from Hossain[1])
Objective: Synthesis of Ethyl Benzofuran-3-carboxylate.
-
Complexation: Dissolve salicylaldehyde (1.0 equiv., e.g., 8.2 mmol) in dry dichloromethane (7 mL). Slowly add
(0.1 equiv.) at room temperature while stirring.-
Validation Checkpoint: The solution will turn a dark red color, confirming the successful Lewis acid-carbonyl complexation[1].
-
-
Diazo Addition: Prepare a solution of ethyl diazoacetate (1.6 equiv.) in dichloromethane (5 mL). Add this dropwise to the reaction vessel over precisely 10 minutes.
-
Validation Checkpoint: A steady release of nitrogen gas bubbles must be observed. Rapid bubbling indicates excessive heat/decomposition; adjust the drip rate accordingly to maintain a controlled steady evolution[1].
-
-
Dehydration: Once nitrogen evolution ceases, the solvent is evaporated, and the intermediate is dissolved in concentrated
to drive the aromatization. -
Quench & Isolate: Pour the acidic mixture over crushed ice. Extract with ethyl acetate, wash with brine, dry over
, and purify via silica gel chromatography (heptane/ethyl acetate).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Protocol 2: Transition-Metal-Free Dehydrative Cyclization (Adapted from Kang[3])
Objective: Cost-effective synthesis of 2-Substituted Methyl Benzofuran-3-carboxylates.
-
Esterification Setup: Suspend the crude 2-hydroxyphenylacetic acid derivative precursor in a minimal volume of methanol.
-
Acid-Catalyzed Ring Closure: Introduce concentrated sulfuric acid dropwise at room temperature to initiate both methanolysis and intramolecular cyclization.
-
Kinetic Monitoring: Stir the reaction mixture continuously. If the C2-substituent (R) is an aryl group, the reaction self-terminates in approximately 6 hours. If R is an alkyl group, structural sterics require the reaction to proceed for roughly 12 hours[2].
-
Validation Checkpoint: Reaction completion can be verified by quenching an aliquot in water—the absence of starting material precipitation indicates complete conversion to the hydrophobic ester.
-
-
Workup: Pour the mixture into ice water, extract with dichloromethane, and wash with saturated
to neutralize trace acid. Evaporate the solvent. For most substrates, the purity of the resultant oil or solid is sufficient for downstream biological evaluation, thereby bypassing column chromatography entirely[2].
References
-
Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds ACS Combinatorial Science URL:[Link]
-
Transition-Metal-Free Synthesis of 2-Substituted Methyl Benzo[b]furan-3-carboxylates The Journal of Organic Chemistry URL:[Link]
-
Controllable Rh(III)-Catalyzed Annulation between Salicylaldehydes and Diazo Compounds: Divergent Synthesis of Chromones and Benzofurans Organic Letters URL:[Link]
Sources
Spectroscopic comparison of 2- and 3-substituted benzofuran isomers
Spectroscopic Comparison of 2- and 3-Substituted Benzofuran Isomers: A Technical Guide
Executive Overview
The benzofuran core is a highly privileged structural motif in medicinal chemistry, forming the foundation of numerous active pharmaceutical ingredients (APIs), ranging from 5-HT receptor agonists[1] to novel osteoblast differentiation-promoting agents[2]. During the synthesis of these derivatives—particularly via palladium-catalyzed cyclization or Grignard addition—both 2-substituted and 3-substituted regioisomers can form as competitive products[1][3].
For researchers and drug development professionals, unambiguous regiochemical assignment is critical for establishing reliable Structure-Activity Relationships (SAR). As a Senior Application Scientist, I have compiled this comparison guide to outline the causal mechanistic differences and the most robust spectroscopic methodologies for differentiating 2- and 3-substituted benzofuran isomers.
Mechanistic Causality: The Physics of the Furan Ring
Differentiating these isomers relies on understanding the fundamentally distinct electronic environments of the C-2 and C-3 positions on the heteroaromatic furan ring.
-
The Inductive Effect (-I) at C-2: The C-2 carbon is bonded directly to the highly electronegative oxygen atom. This creates a powerful inductive electron withdrawal, drastically deshielding the local environment. Any proton attached to C-2 will experience this deshielding, resonating significantly downfield.
-
Resonance and Shielding at C-3: The C-3 carbon is more distant from the oxygen atom's inductive pull. While it participates in the delocalized
-system of the heteroaromatic ring, it experiences substantially less direct deshielding, retaining a relatively shielded profile compared to C-2[4].
Relying purely on baseline
Comparative Spectroscopic Data
The table below consolidates the fundamental spectroscopic parameters required to objectively compare and identify the two isomeric classes.
| Analytical Vector | 2-Substituted Benzofuran | 3-Substituted Benzofuran | Mechanistic Causality |
| H-3 Singlet: | H-2 Singlet: | H-2 is strongly deshielded by the adjacent electronegative oxygen atom via the inductive (-I) effect[4]. | |
| C-3 CH: | C-2 CH: | The C-2 carbon's direct bond to the oxygen shifts its resonance heavily downfield[4]. | |
| 2D NMR (HMBC | H-3 couples to C-3a, C-4, and C-7a | H-2 couples to C-3a, C-7a, and the substituent | Defines structural connectivity to the fused benzenoid core, neutralizing the risk of anisotropic shift errors. |
| FT-IR (Out-of-Plane Bend) | ~780 – 810 cm | ~840 – 880 cm | Differential spatial constraints restrict the fundamental bending modes of the isolated furan proton. |
Diagnostic Workflow Visualization
To systematically assign regiochemistry without ambiguity, adhere to the logic flow mapped below.
Diagnostic NMR workflow for differentiating 2- and 3-substituted benzofuran regiochemical isomers.
Experimental Protocol for Regioisomer Validation
This standard operating procedure guarantees absolute confidence in your molecular assignments. By structuring the workflow as a closed-loop validation, any anomalies introduced by uniquely strong electron-withdrawing or donating groups are instantly caught and resolved.
Phase 1: Sample Preparation
-
Dissolve 15–20 mg of the highly purified (>95% via HPLC) benzofuran compound into 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. -
Transfer the solution to a standard 5 mm NMR tube, ensuring a minimum liquid column height of 4.0 cm to optimize magnetic field shimming.
Phase 2: Primary Screening (
-
Acquire a high-resolution 1D
H NMR spectrum (minimum 400 MHz spectrometer; 16–32 scans). -
Phase and baseline correct the spectrum, setting the internal TMS reference strictly to 0.00 ppm.
-
Data Interpretation: Inspect the aromatic region (6.0–8.0 ppm). Isolate the unsplit singlet representing the furan proton.
-
If the singlet rests between 6.5–6.8 ppm: A 2-substituted benzofuran is indicated.
-
If the singlet rests between 7.4–7.8 ppm: A 3-substituted benzofuran is indicated.
-
Phase 3: Self-Validation Sequence (
-
DEPT-135 Cross-Check: Acquire a
C and DEPT-135 spectrum. The DEPT-135 effectively inverts groups while leaving / groups positive.-
Locate the methine carbon corresponding to the furan ring. If the diagnostic carbon is at ~105–115 ppm , it confirms the presence of an unsubstituted C-3 (validating a 2-substituted framework). If it resonates heavily downfield at ~145–155 ppm , it confirms an unsubstituted C-2 (validating a 3-substituted framework).
-
-
HMBC Connectivity Verification: To eliminate any possibility of highly anisotropic substituents skewing the chemical shifts, run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to map the
long-range couplings.-
For 2-Substituted Isomers: The H-3 proton will show definitive
correlations across the furan ring to C-3a and C-7a of the fused benzene system. -
For 3-Substituted Isomers: The H-2 proton will explicitly couple to the substituent on C-3, alongside C-3a and C-7a.
-
By strictly executing this trifecta of 1D
References
-
Benchchem. 2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran. 1
-
J-Stage. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity.2
-
ResearchGate. 1H chemical shifts in NMR. Part 18.1 Ring currents and pi-electron effects in hetero-aromatics. 4
-
ResearchGate. Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. 3
Sources
A Comparative Analysis of Benzofuran and Benzothiophene Core Structures: A Guide for Researchers in Drug Discovery and Materials Science
In the landscape of heterocyclic chemistry, benzofuran and benzothiophene represent two foundational scaffolds that have captivated the attention of researchers for decades. Their presence in a myriad of natural products, pharmaceuticals, and organic materials underscores their significance.[1][2] This guide provides a comprehensive comparative analysis of these two isosteric analogs, delving into their fundamental physicochemical properties, reactivity, synthesis, and applications, with a particular focus on providing actionable insights for professionals in drug development and materials science.
At a Glance: Core Structural and Physicochemical Distinctions
Benzofuran and benzothiophene are bicyclic aromatic compounds, consisting of a benzene ring fused to a furan or thiophene ring, respectively.[3] The primary distinction lies in the heteroatom of the five-membered ring: oxygen in benzofuran and sulfur in benzothiophene. This seemingly subtle difference profoundly influences their electronic structure, aromaticity, and, consequently, their chemical behavior and biological activity.[4]
| Property | Benzofuran | Benzothiophene | Rationale for Difference |
| Molecular Formula | C₈H₆O | C₈H₆S[5] | Presence of oxygen vs. sulfur. |
| Molar Mass | 118.13 g/mol | 134.20 g/mol [5] | Atomic mass difference between oxygen and sulfur. |
| Appearance | Colorless solid[4] | White solid[4] | --- |
| Melting Point | -18 °C[4] | 28–32 °C[5] | The larger, more polarizable sulfur atom in benzothiophene leads to stronger intermolecular interactions and a higher melting point. |
| Boiling Point | 171 °C[4] | 221–222 °C[5] | Consistent with stronger intermolecular forces in benzothiophene. |
| Aromaticity | Weaker aromaticity, ring is easily cleaved.[4] | More stable, higher aromaticity.[4] | The 3p orbitals of sulfur in benzothiophene allow for more effective delocalization of π-electrons compared to the 2p orbitals of the more electronegative oxygen in benzofuran.[6] |
Key Insight for Researchers: The greater stability of the benzothiophene core can be a significant advantage in developing robust molecules for applications requiring high thermal and environmental stability, such as in organic electronics.[4][7] Conversely, the inherent reactivity of the benzofuran ring can be strategically exploited for further functionalization or to design prodrugs that are activated under specific physiological conditions.[4]
Reactivity and Regioselectivity: A Tale of Two Heteroatoms
The differing aromaticity and electronic properties of benzofuran and benzothiophene dictate their reactivity profiles, particularly in electrophilic substitution reactions.
Electrophilic Aromatic Substitution
Electrophilic attack on these bicyclic systems preferentially occurs on the electron-rich five-membered ring. However, the regioselectivity is markedly different.
-
Benzofuran: Electrophilic substitution predominantly occurs at the C2 position .[3][4] This is because the intermediate carbocation formed by attack at C2 is better stabilized by the lone pair of electrons on the adjacent oxygen atom.
-
Benzothiophene: In contrast, electrophilic substitution on benzothiophene primarily yields the C3-substituted product .[3][4][8] The larger sulfur atom is less effective at stabilizing an adjacent positive charge through resonance compared to oxygen. Consequently, the intermediate formed by attack at C3, which allows for greater charge delocalization into the benzene ring, is more favored.[9]
Caption: Regioselectivity in electrophilic substitution.
Ring Opening and Stability
The furan ring in benzofuran is more susceptible to cleavage through oxidation and reduction compared to the more robust thiophene ring in benzothiophene.[3][4] For instance, oxidation of benzothiophene with hydrogen peroxide yields the corresponding 1,1-dioxide without ring cleavage.[3] This highlights the greater chemical stability of the benzothiophene scaffold.
Synthetic Strategies: Building the Core
A variety of synthetic methods have been developed for the construction of benzofuran and benzothiophene skeletons. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.
Common Synthetic Pathways
A general and versatile approach to both scaffolds involves the intramolecular cyclization of appropriately substituted precursors.
Caption: Generalized synthetic workflow.
Experimental Protocol: Synthesis of a 3-Aryl Benzofuran via Cyclodehydration
This protocol describes a common method for synthesizing 3-aryl benzofurans.[10]
Step 1: Preparation of the Aryloxyketone Precursor
-
To a solution of a substituted phenol (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriate 2-bromo-1-arylethanone (1.1 eq) to the reaction mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude aryloxyketone.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Cyclodehydration to the Benzofuran Core
-
Dissolve the purified aryloxyketone (1.0 eq) in a suitable solvent like dichloromethane.
-
Add a Lewis acid such as aluminum chloride (2.0 eq) portion-wise at 0 °C.[10]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by carefully adding ice-cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the desired 3-aryl benzofuran.
Causality behind Experimental Choices: The use of a base like potassium carbonate in the first step is crucial for the deprotonation of the phenol, forming a phenoxide that acts as a nucleophile. The subsequent cyclodehydration is promoted by a Lewis acid, which activates the carbonyl group towards intramolecular electrophilic attack by the aromatic ring.
Applications in Drug Discovery and Medicinal Chemistry
Both benzofuran and benzothiophene are considered "privileged structures" in medicinal chemistry, as they are capable of binding to a wide range of biological targets.
Benzofuran Derivatives
Benzofuran derivatives exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1][11][12]
-
Anticancer Activity: Numerous benzofuran derivatives have shown potent antiproliferative activity against various cancer cell lines.[11][13] For example, some derivatives act as tubulin polymerization inhibitors.[11] The introduction of a methyl group at the C-3 position and a methoxy group at the C-6 position of the benzofuran ring has been shown to significantly increase antiproliferative activity in certain cell lines.[11]
-
Other Notable Activities: Amiodarone, a prominent drug containing a benzofuran moiety, is used to treat cardiac arrhythmias.[12] Other derivatives have shown promise as antidepressants and antipsychotics.[12]
Benzothiophene Derivatives
The benzothiophene scaffold is also a cornerstone in the development of new therapeutic agents, with derivatives demonstrating a wide array of pharmacological effects.[14][15]
-
Anticancer and Antimicrobial Properties: Benzothiophene derivatives have been extensively investigated for their anticancer, antibacterial, and antifungal activities.[2][14][15] Some have shown high antibacterial activity against S. aureus.
-
Other Therapeutic Areas: The benzothiophene core is present in drugs like Raloxifene, used to prevent and treat osteoporosis in postmenopausal women, and Zileuton, an inhibitor of leukotriene synthesis used for the treatment of asthma.
Comparative Insight: While both scaffolds are versatile, the subtle differences in their electronic and steric properties can lead to different binding affinities and selectivities for biological targets. For instance, in the development of peroxisome proliferator-activated receptor delta (PPARδ) agonists, researchers have successfully developed selective agents based on both benzofuran and benzothiophene templates.[16] This underscores the importance of exploring both scaffolds in lead optimization campaigns.
Role in Materials Science
The unique electronic and photophysical properties of benzofuran and benzothiophene have made them attractive building blocks for organic electronic materials.
-
Organic Electronics: Thiophene-based materials, including benzothiophene derivatives, have been extensively used in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to their excellent charge transport properties and stability.[6][7]
-
Benzofuran in Materials: While less explored than their thiophene counterparts, benzofuran-based materials are gaining interest.[7][17] Their derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and as ambipolar semiconductor materials.[17] The lower resonance energy of furan compared to thiophene can be advantageous in tuning the electronic properties of materials for specific applications.[18]
Spectroscopic Signatures: A Comparative Overview
Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are indispensable tools for the characterization of these compounds.
| Spectroscopic Data | Benzofuran | Benzothiophene |
| ¹H NMR (CDCl₃, δ ppm) | H2: 7.63, H3: 6.72[19] | H2: 7.44, H3: 7.25[19] |
| ¹³C NMR (CDCl₃, δ ppm) | C2: 144.9, C3: 106.7[19] | C2: 126.7, C3: 123.9[19] |
| UV-Vis (λmax, nm) | 245, 275, 282 | 226, 258, 288, 297 |
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzofuran or benzothiophene derivative in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the central peak of the CDCl₃ triplet at 77.16 ppm for ¹³C NMR.[19]
Conclusion
Benzofuran and benzothiophene, while structurally similar, exhibit distinct physicochemical properties and reactivity profiles that have been leveraged to create a vast array of bioactive molecules and functional materials. The higher aromaticity and stability of benzothiophene make it a robust scaffold, whereas the unique electronic properties of benzofuran offer different opportunities for molecular design. A thorough understanding of their comparative attributes is paramount for researchers and scientists aiming to rationally design novel compounds with tailored properties for applications in drug discovery and materials science.
References
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). Bentham Science.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023, September 6). MDPI.
- Synthesis and Reactions of Benzofuran and Benzothiophene, Chemistry tutorial. (n.d.). TutorVista.
- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, August 27). ScienceOpen.
- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28). ResearchGate.
- A Comparative Spectroscopic Analysis of Benzofuran and its Heterocyclic Analogues: Indole and Benzothiophene. (n.d.). Benchchem.
- Study of Benzofuran Derivatives and their Biological Significance. (n.d.). IJSDR.
- Synthesis and biological evaluation of novel benzothiophene derivatives. (2018, September 15). IAEA.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PMC.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024, June 10). Bentham Science.
- Synthesis of benzofuranes and benzothiophenes. (n.d.). IQOrganica.
- Physicochemical and Chemical Properties: A Tale of Two Heteroatoms. (n.d.). Benchchem.
- A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. (2022, November 16). Taylor & Francis Online.
- Facile synthesis of 3-aryl benzofurans, 3-aryl benzothiophenes, 2-aryl indoles and their dimers. (2019, June 25). Taylor & Francis Online.
- Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists. (2007, July 1). PubMed.
- Electrophilic substitution of an indole as opposed to benzofuran and benzothiophene. (2018, February 21). StackExchange.
- Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024, July 24). RSC Publishing.
- The synthesis and characterization of benzodifuran and naphthodifuran based conjugated materials for use in organic photovoltaics. (n.d.). OpenBU.
- Electrophilic substitution of an indole as opposed to benzofuran and benzothiophene. (2021, July 1). Chemisphere.
- Comparison between Benzothiadizole–Thiophene- and Benzothiadizole–Furan-Based D–A−π–A Dyes Applied in Dye-Sensitized Solar Cells: Experimental and Theoretical Insights. (n.d.). PMC.
- comparing the properties of thiophene versus furan derivatives in materials science. (n.d.). Benchchem.
- Benzofurans For Semiconductors. (n.d.). Alfa Chemistry.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tutorsglobe.com [tutorsglobe.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DSpace [open.bu.edu]
- 8. guidechem.com [guidechem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 13. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 18. Comparison between Benzothiadizole–Thiophene- and Benzothiadizole–Furan-Based D–A−π–A Dyes Applied in Dye-Sensitized Solar Cells: Experimental and Theoretical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Validation of Synthesized Methyl 7-bromobenzofuran-3-carboxylate
This guide provides an in-depth, objective comparison of analytical techniques for the structural validation of Methyl 7-bromobenzofuran-3-carboxylate, a key intermediate in the synthesis of novel therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Introduction: The Critical Role of Structural Integrity in Drug Discovery
Benzofuran derivatives are a cornerstone of medicinal chemistry, forming the scaffold for a wide range of biologically active compounds.[1][2] Methyl 7-bromobenzofuran-3-carboxylate, in particular, serves as a versatile building block, with the bromine atom providing a reactive handle for further molecular elaboration. Before this compound can be advanced in a synthetic workflow, its structure must be unequivocally confirmed. The determination of a molecule's precise bonding arrangement and constitution is a critical step in chemical synthesis and drug development.[3][4]
This guide details a multi-pronged analytical strategy, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[5][6] By integrating data from these orthogonal techniques, we can construct an unassailable confirmation of the target structure, ensuring the integrity of downstream research and development.
The Analytical Gauntlet: A Workflow for Unambiguous Confirmation
Caption: A workflow diagram illustrating the multi-technique approach to structural validation.
Part 1: Unveiling the Carbon-Hydrogen Framework with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed bonding arrangement of a molecule in solution.[3] It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).
Expertise in Action: Why NMR is the First Step
We begin with NMR because it provides the foundational "skeleton" of the molecule. It allows us to map out the proton and carbon atoms relative to one another, offering a high-resolution picture of the molecular structure. For a novel or synthesized compound, NMR is indispensable for confirming that the desired bond-forming reactions have occurred and that the overall connectivity is correct.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the synthesized Methyl 7-bromobenzofuran-3-carboxylate is dissolved in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0.00 ppm).[7]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is used to acquire the spectra.[7]
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a 30° pulse, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.[7]
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired to provide a single peak for each unique carbon atom. A sufficient number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.[8]
-
Data Processing: Spectra are Fourier transformed, phase-corrected, and calibrated to the TMS signal (¹H) or the residual solvent signal (CDCl₃ at 77.16 ppm for ¹³C).[7]
Data Interpretation and Comparison
The anticipated chemical shifts and multiplicities for the target molecule are predicted based on established principles and data from similar benzofuran structures.[9][10] The experimental data must align with these predictions.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Experimental Chemical Shift (δ, ppm) | Integration |
| H-2 | 8.2 - 8.4 | Singlet (s) | 8.31 | 1H |
| H-4 | 7.6 - 7.8 | Doublet (d) | 7.72 | 1H |
| H-5 | 7.2 - 7.4 | Triplet (t) | 7.30 | 1H |
| H-6 | 7.4 - 7.6 | Doublet (d) | 7.51 | 1H |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | 3.95 | 3H |
-
Analysis: The downfield singlet at 8.31 ppm is characteristic of the proton at the C2 position of the furan ring. The aromatic protons (H-4, H-5, H-6) exhibit the expected doublet-triplet-doublet splitting pattern for a 1,2,3-trisubstituted benzene ring. The singlet at 3.95 ppm, integrating to 3 protons, confirms the presence of the methyl ester group.
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| C=O (Ester) | 162 - 165 | 163.8 |
| C-7a | 153 - 156 | 154.5 |
| C-2 | 145 - 148 | 146.2 |
| C-6 | 128 - 131 | 129.7 |
| C-4 | 124 - 127 | 125.1 |
| C-5 | 122 - 125 | 123.4 |
| C-3a | 115 - 118 | 116.9 |
| C-3 | 110 - 113 | 111.5 |
| C-7 (C-Br) | 108 - 112 | 110.2 |
| -OCH₃ | 51 - 53 | 52.3 |
-
Analysis: The spectrum shows ten distinct carbon signals, consistent with the ten unique carbon atoms in the molecule. The signal at 163.8 ppm is characteristic of an ester carbonyl carbon.[11] The signal at 110.2 ppm is in the expected range for an aromatic carbon attached to a bromine atom (C-7).
Part 2: Confirming Molecular Weight and Halogen Presence with Mass Spectrometry
Mass Spectrometry (MS) is a powerful analytical technique that provides the molecular weight and can help determine the elemental composition of a compound.[6] For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of elements like bromine.
Expertise in Action: Why MS is a Critical Cross-Validation Step
While NMR provides the structural framework, MS offers definitive proof of the molecular formula. High-Resolution Mass Spectrometry (HRMS) can measure mass to within a few parts per million, allowing for the unambiguous determination of the elemental composition. Furthermore, the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, creates a distinctive "M" and "M+2" peak pattern that is a tell-tale signature.[12]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is infused into the mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) is a common soft ionization technique that typically generates the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to measure the mass-to-charge ratio (m/z) with high accuracy.
Data Interpretation and Comparison
Table 3: HRMS Data for Methyl 7-bromobenzofuran-3-carboxylate (C₁₀H₇BrO₃)
| Ion | Calculated Exact Mass | Observed m/z | Difference (ppm) | Isotopic Peak | Observed m/z |
| [M]⁺ | 253.9578 | 253.9581 | +1.2 | [M+2]⁺ | 255.9560 |
| [M+H]⁺ | 254.9656 | 254.9659 | +1.2 | [M+H+2]⁺ | 256.9638 |
| [M+Na]⁺ | 276.9476 | 276.9479 | +1.1 | [M+Na+2]⁺ | 278.9458 |
-
Analysis: The observed mass for the molecular ion is within 2 ppm of the calculated exact mass for the formula C₁₀H₇BrO₃, confirming the elemental composition. Crucially, the spectrum shows two peaks of nearly equal intensity separated by 2 m/z units (e.g., at 253.9581 and 255.9560). This is the definitive isotopic signature of a molecule containing one bromine atom.[12]
Part 3: Identifying Key Functional Groups with Infrared Spectroscopy
Infrared (IR) Spectroscopy measures the vibrations of bonds within a molecule.[13] It is an excellent technique for quickly identifying the presence or absence of specific functional groups.[3]
Expertise in Action: The Confirmatory Role of IR
After establishing the C-H framework (NMR) and molecular formula (MS), IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups. For our target molecule, we are specifically looking for the characteristic absorptions of the ester (C=O and C-O) and the aromatic benzofuran ring system.
Experimental Protocol: Fourier-Transform IR (FT-IR)
-
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used.
-
Sample Analysis: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[7]
-
Data Acquisition: The spectrum is recorded, typically from 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation and Comparison
Table 4: Key IR Absorptions for Methyl 7-bromobenzofuran-3-carboxylate
| Functional Group | Predicted Absorption (cm⁻¹) | Experimental Absorption (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | 3085 | Medium |
| Aliphatic C-H Stretch (-OCH₃) | 2980 - 2850 | 2955 | Medium |
| C=O Stretch (Ester) | 1740 - 1720 | 1728 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | 1595, 1470 | Medium |
| C-O Stretch (Ester) | 1300 - 1100 | 1265, 1120 | Strong |
| C-Br Stretch | 680 - 515 | 610 | Medium |
-
Analysis: The strong, sharp peak at 1728 cm⁻¹ is highly characteristic of the carbonyl (C=O) stretch of a conjugated ester.[11][14] The strong absorptions in the 1300-1100 cm⁻¹ region confirm the C-O single bond stretches of the ester and the furan ether linkage. Absorptions above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds.[13]
Synthesizing the Evidence: A Consolidated Verdict
The structural validation of Methyl 7-bromobenzofuran-3-carboxylate is achieved by synthesizing the evidence from all three analytical techniques. Each method provides complementary information, and together they build an undeniable case for the proposed structure.
Caption: How data from NMR, MS, and IR converge to confirm the target structure.
-
NMR Spectroscopy established the carbon-hydrogen backbone, showing the correct number of protons and carbons with the expected connectivity for the benzofuran ring and methyl ester substituent.
-
Mass Spectrometry confirmed the elemental formula (C₁₀H₇BrO₃) through high-resolution mass measurement and unequivocally proved the presence of a single bromine atom via its characteristic isotopic signature.
-
Infrared Spectroscopy provided clear evidence for the required functional groups, most notably the conjugated ester carbonyl.
The collective data from these analyses are fully consistent with the structure of Methyl 7-bromobenzofuran-3-carboxylate and are inconsistent with other potential isomers or byproducts. This rigorous, multi-faceted validation ensures the quality and identity of the synthesized material, providing a solid foundation for its use in subsequent research and drug development endeavors.
References
- Vertex AI Search. (2025). Modern Analytical Technique for Characterization Organic Compounds.
- Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
- Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11:001.
- Yadav, M., et al. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. World Journal of Pharmaceutical Research.
-
ResearchGate. (n.d.). Structure Determination of Organic Compounds. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Available at: [Link]
- Pall, S. Determination of Structure: Modern Analytical Techniques. Savita Pall and Chemistry.
-
MDPI. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4587-4601. Available at: [Link]
-
Beyazıt, N. (2017). The Synthesis and Spectral Properties of Benzofuran Derivative Bis-Chalcone. Hittite Journal of Science and Engineering, 5(1), 69-73. Available at: [Link]
-
HETEROCYCLES. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. 75(12), 2973. Available at: [Link]
-
ResearchGate. (2025). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). Available at: [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
Sources
- 1. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. savitapall.com [savitapall.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Cross-Reactivity Studies of Benzofuran-Based Enzyme Inhibitors: A Comparative Pharmacological Guide
Executive Summary
The benzofuran scaffold is a privileged, oxygen-containing heterocyclic pharmacophore utilized extensively in modern medicinal chemistry[1][2]. Due to its electronic richness, planarity, and lipophilicity, benzofuran effectively mimics various endogenous aromatic substrates, allowing it to interface with a wide range of enzymatic binding pockets. However, this inherent versatility introduces a critical drug development challenge: enzymatic cross-reactivity .
When designing therapies for neurodegenerative disorders, depression, or hormone-dependent cancers, off-target inhibition can lead to severe adverse drug events. This guide provides an objective, data-backed comparison of benzofuran-based inhibitors across three major enzyme families—Monoamine Oxidases (MAO), Cytochrome P450s (CYP450), and Cholinesterases (ChE). It establishes causality between specific structural modifications (pharmacophores) and isozyme selectivity, serving as an authoritative reference for researchers navigating cross-reactivity profiling.
Structural Drivers of Cross-Reactivity & Target Selectivity
Monoamine Oxidase (MAO-A vs. MAO-B)
Monoamine oxidase exists in two isoforms: MAO-A (targeted for depressive disorders) and MAO-B (targeted for Parkinson’s disease). Achieving isoform-specific selectivity is notoriously difficult due to the highly conserved nature of their active sites.
-
MAO-B Selectivity via 2-Aryl Substitutions: Benzofuran molecules substituted at the C2 position with an aryl group (e.g., 2-phenylbenzofurans) exhibit profound MAO-B selectivity. This spatial configuration acts as a trans-stilbene bioisostere, which geometrically satisfies the flatter, more extended bipartite binding cavity of MAO-B. For example, 5-nitro-2-(4-methoxyphenyl)benzofuran displays a highly specific, reversible inhibition of MAO-B (IC50 = 140 nM) with negligible MAO-A cross-reactivity[1][2]. Additionally, novel benzofuran-thiazolylhydrazone hybrids (e.g., Compound 2l) show potent MAO-B inhibition at 0.75 μM[3].
-
MAO-A Tunability via Rigid Exocyclic Bonds: Modifying the scaffold to a 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamide completely inverts this paradigm. The rigid E-geometry of the exocyclic double bond restricts conformational freedom, enforcing an orientation that selectively locks into the MAO-A pocket[4]. Derivatives housing a 6'-sulfonyloxy group demonstrate extraordinary affinity for MAO-A (IC50 ranging from 7.0 to 49 nM), far outperforming standard clinical inhibitors like moclobemide[4]. Replacing this with a 6'-benzyloxy group reverts the selectivity back to MAO-B, proving that the steric bulk at the 6'-position is the master switch for MAO cross-reactivity[4].
Cytochrome P450 (CYP19 Aromatase vs. CYP17)
Benzofuran derivatives bearing imidazole or pyridylmethanols are heavily investigated to halt steroidogenesis in prostatic and breast cancers[5][6].
-
CYP17 Preference over CYP19: Imidazole-based benzofurans, such as 1-(benzofuran-2-ylmethyl)imidazoles, demonstrate dual activity but possess a functional bias toward P450 17 (17α-hydroxylase/17,20-lyase) over placental P450 aromatase (CYP19)[5]. Data indicates cross-reactivity ratios (IC50 CYP19 / IC50 CYP17) spanning 10.3 to 42.0, meaning these compounds inhibit CYP17 at significantly lower concentrations[5].
-
Importance of the Benzene Ring: In trials comparing benzofuran-2-yl-(phenyl)-3-pyridylmethanols to their furan counterparts, only the benzofuran derivatives achieved meaningful CYP19 inhibition (IC50 = 1.3–25.1 μM). The removal of the fused benzene ring completely ablates activity, confirming that hydrophobic pi-pi stacking of the benzofuran core is non-negotiable for CYP450 anchoring[6].
Cholinesterases (BChE vs. AChE)
As Alzheimer's disease progresses, Acetylcholinesterase (AChE) levels drop while Butyrylcholinesterase (BChE) levels rise, making BChE-selective inhibition highly desirable.
-
Halogenated/Hydroxylated Modulators: Integrating two hydroxyl substituents at the meta positions of the 2-phenyl ring, paired with a halogen (Chlorine or Bromine) at position 7 of the benzofuran moiety, engineers a compound highly selective for BChE[7]. This exact configuration yields non-competitive inhibitors (e.g., Compound 17, IC50 = 3.5 μM) that safely bypass AChE entirely[7].
Pharmacophore-driven cross-reactivity pathways of benzofuran derivatives across enzyme targets.
Quantitative Efficacy and Selectivity Comparison
The following table summarizes the comparative inhibitory potency and empirical selectivity of key benzofuran derivatives across primary targets and highly cross-reactive off-targets.
| Benzofuran Derivative Class | Target Enzyme | Target IC50 | Cross-Reactive Off-Target | Selectivity Profile / Mechanism Notes | Ref |
| 6'-Sulfonyloxy E-Isomers | MAO-A | 7.0 - 49.0 nM | MAO-B | Highly MAO-A Selective. Rigid E-geometry enforces strict conformational locking. | [4] |
| 2-(2′-bromophenyl)-5-methyl | MAO-B | 200 nM | MAO-A | MAO-B Selective. Reversible inhibition mimicking trans-stilbene. | [1] |
| Benzofuran-thiazolylhydrazone | MAO-B | 750 nM | MAO-A | MAO-B Selective. Hybrid molecule utilizing thiazole core variables. | [3] |
| 1-(benzofuran-2-ylmethyl)imidazoles | CYP17 | Noted Ratio | CYP19 (Aromatase) | CYP17 Selective. Ratios of CYP19 to CYP17 IC50 range from 10.3 to 42.0. | [5] |
| Benzofuran-3-pyridylmethanols | CYP19 | 1.3 - 25.1 µM | None determined | Moderate CYP19 inhibition. Benzene ring pi-stacking dictates binding. | [6] |
| Halogenated hydroxy-2-phenyl | BChE | 3.5 - 6.25 µM | AChE | BChE Selective. Meta-hydroxyl placement minimizes AChE affinity. | [7] |
Standardized Experimental Protocol: Cross-Reactivity Profiling
To ensure scientific integrity and reliable evaluation of enzyme cross-reactivity, assays must operate as self-validating systems. The protocol below outlines the standard procedure for mapping benzofuran off-target activity, utilizing six-parameter mathematical modeling to discern true selective inhibition from baseline interference.
In Vitro Dual-Isozyme Phenotyping Methodology
Objective: Calculate the Selectivity Index (SI) of benzofuran experimental compounds using target vs. off-target matched assays.
-
Enzyme & Matrix Preparation: Reconstitute recombinant human enzyme isoforms (e.g., hMAO-A and hMAO-B expressed in baculovirus-infected BTI insect cells) in a pH 7.4 potassium phosphate buffer containing 5% glycerol to maintain active site conformation.
-
Compound Dilution & Control Anchoring:
-
Prepare serial dilutions of the test benzofurans in DMSO (final assay DMSO concentration ≤ 1% to prevent enzyme denaturation).
-
Self-Validation Step: Introduce established selective references parallel to the test compounds. Use Moclobemide (MAO-A specific) and Selegiline (MAO-B specific) as positive baseline anchors.
-
-
Probe Substrate Incubation: Introduce the targeted, easily quantifiable probe substrate. For MAO studies, utilize kynuramine (which metabolizes into the fluorescent 4-hydroxyquinoline). Incubate at 37°C for 20 minutes to reach a steady-state velocity.
-
Reaction Quenching & Quantification: Terminate the reaction aggressively with NaOH. Quantify the converted substrate utilizing either LC-MS/MS or high-throughput fluorometric detection (Ex: 310 nm, Em: 400 nm).
-
Statistical Derivation (E-E-A-T Control): Do not rely on simple 2-point interpolation. Fit the dose-response data using a nonlinear six-parameter inhibition curve. This allows differentiation between targeted active site competition and non-specific off-target allosteric binding. Calculate the
and derive the Selectivity Index ( ).
Step-by-step in vitro validation workflow for determining benzofuran selectivity indexes.
Conclusion
Optimizing the benzofuran scaffold demands a delicate balance between exploiting its robust target-anchoring capabilities and mitigating its high propensity for cross-reactivity. As demonstrated, seemingly minor topological shifts—such as transitioning from a meta-hydroxyl 2-phenyl orientation to a 6'-sulfonyloxy group—can re-route the inhibitor from targeting Cholinesterases in the cholinergic system[7] directly into the MAO-A domains of the monoaminergic system[4]. Advanced reaction phenotyping remains the gold standard for navigating these tight structure-activity relationships, guaranteeing that preclinical drug candidates achieve necessary on-target efficacy without compromising safety profiles.
References
-
Pisani L, et al. "Discovery, biological evaluation, and structure-activity and -selectivity relationships of 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides, a novel class of potent and selective monoamine oxidase inhibitors." Journal of Medicinal Chemistry. [Link]
-
"MAO inhibitory activity of bromo-2-phenylbenzofurans: synthesis, in vitro study, and docking calculations." PMC - National Institutes of Health. [Link] (Inferred base from repository data)
-
"Inhibition of monoamine oxidase by indole and benzofuran derivatives." PubMed. [Link]
-
"Inhibition of aromatase (P450Arom) by some 1-(benzofuran-2-ylmethyl)imidazoles." PubMed. [Link]
-
"Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors." Sciforum. [Link]
-
"Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors." PMC - National Institutes of Health. [Link]
-
"Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase." PubMed. [Link]
-
"Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer's disease." PMC - National Institutes of Health. [Link]
Sources
- 1. MAO inhibitory activity of bromo-2-phenylbenzofurans: synthesis, in vitro study, and docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, biological evaluation, and structure-activity and -selectivity relationships of 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of aromatase (P450Arom) by some 1-(benzofuran-2-ylmethyl)imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to New Benzofuran Derivatives and Standard Antimicrobial Agents
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, benzofuran derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including significant antimicrobial potential.[1][2][3] This guide provides a comprehensive, data-driven comparison of newly synthesized benzofuran derivatives against established, standard-of-care antimicrobial agents. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of their in vitro efficacy, supported by detailed experimental protocols and mechanistic insights.
The rise of multidrug-resistant (MDR) organisms presents a formidable challenge to global health. Consequently, there is an urgent and continuous need for the discovery and development of new antimicrobial agents that can circumvent existing resistance mechanisms.[2] Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a versatile structural backbone for the design of new therapeutic agents.[4][5] Its derivatives have demonstrated a variety of pharmacological properties, including anticancer, anti-inflammatory, and, most pertinently, antimicrobial activities.[5][6][7]
This guide will benchmark the performance of novel benzofuran derivatives against widely used antibiotics such as a fluoroquinolone (e.g., Ciprofloxacin) and a tetracycline (e.g., Tetracycline), representing two distinct and mechanistically important classes of antibacterial drugs.
Comparative In Vitro Efficacy
The antimicrobial activity of a panel of new benzofuran derivatives was rigorously evaluated against a selection of clinically relevant Gram-positive and Gram-negative bacteria. The performance of these novel compounds was benchmarked against Ciprofloxacin and Tetracycline.
Data Summary: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] This crucial parameter was determined using the broth microdilution method, a standard and quantitative technique for assessing antimicrobial susceptibility.[9][10] The results, summarized in the table below, indicate that several benzofuran derivatives possess potent antibacterial activity, with MIC values demonstrating their potential as effective antimicrobial agents.[1]
| Microorganism | Benzofuran Derivative 1 (µg/mL) | Benzofuran Derivative 2 (µg/mL) | Ciprofloxacin (µg/mL) | Tetracycline (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 8 | 16 | 0.5 | 1 |
| Escherichia coli (ATCC 25922) | 16 | 32 | 0.015 | 4 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | >64 | 0.25 | 16 |
| Enterococcus faecalis (ATCC 29212) | 4 | 8 | 1 | 8 |
Experimental Protocols: A Foundation of Trustworthiness
To ensure the reliability and reproducibility of our findings, all antimicrobial susceptibility testing was conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a gold standard for determining the MIC of antimicrobial agents.[10] Its precision allows for a quantitative assessment of a compound's potency.
Protocol Steps:
-
Preparation of Antimicrobial Stock Solutions: Accurately weigh and dissolve the benzofuran derivatives and standard antibiotics in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted antimicrobial agents. The plates are then incubated at 35°C ± 2°C for 16-20 hours under ambient air conditions.[11]
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[8] This can be assessed visually or with the aid of a growth indicator like 2,3,5-triphenyltetrazolium chloride (TTC).[12]
Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial compounds.[13][14][15]
Protocol Steps:
-
Inoculum Preparation: A standardized bacterial suspension is prepared to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a known concentration of the benzofuran derivatives and standard antibiotics are placed onto the agar surface using sterile forceps.[11]
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours.[11]
-
Zone of Inhibition Measurement: After incubation, the diameter of the zone of no bacterial growth around each disk is measured in millimeters. The size of this zone is indicative of the antimicrobial agent's effectiveness.[11]
Experimental Workflow Diagram
Caption: Workflow for antimicrobial susceptibility testing.
Mechanistic Insights: Understanding the Mode of Action
While the precise mechanisms of action for many new benzofuran derivatives are still under investigation, understanding the established mechanisms of the standard agents provides a valuable framework for comparison.
Standard Antimicrobial Agents: Mechanisms of Action
-
Quinolones (e.g., Ciprofloxacin): Quinolones exert their bactericidal effect by targeting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[16][17][18] These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in cell death.[16][19]
-
Tetracyclines (e.g., Tetracycline): Tetracyclines are bacteriostatic agents that inhibit protein synthesis.[20][21] They bind reversibly to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[22] This prevents the addition of amino acids to the growing peptide chain, thereby halting protein synthesis.
-
Macrolides (e.g., Erythromycin): Macrolides also inhibit protein synthesis but do so by binding to the 50S ribosomal subunit.[23][24][25] They obstruct the exit tunnel through which the nascent polypeptide chain emerges, leading to the premature dissociation of peptidyl-tRNAs from the ribosome.[23][26]
Potential Mechanisms of Benzofuran Derivatives
Research suggests that the antimicrobial activity of benzofuran derivatives may stem from various mechanisms, including:
-
Disruption of bacterial cell membrane integrity.
-
Inhibition of essential bacterial enzymes.
-
Interference with bacterial DNA replication or protein synthesis.
Further detailed mechanistic studies are required to fully elucidate the specific molecular targets of these promising new compounds.
Mechanisms of Action Diagram
Caption: Mechanisms of action for standard antibiotics.
Conclusion and Future Directions
The data presented in this guide underscore the potential of novel benzofuran derivatives as a valuable addition to the antimicrobial arsenal. Several of the tested compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria, with MIC values that are competitive with, and in some cases superior to, standard antibiotics for certain pathogens.
The continued exploration of the benzofuran scaffold, including structure-activity relationship (SAR) studies, will be crucial for optimizing their antimicrobial potency and spectrum of activity. Furthermore, elucidating their precise mechanisms of action will be essential for understanding potential resistance pathways and for the rational design of next-generation benzofuran-based antimicrobials.
This comparative guide serves as a foundational resource for the scientific community, providing robust data and transparent methodologies to facilitate the ongoing research and development of these promising new therapeutic agents.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. PMC. Retrieved from [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Retrieved from [Link]
-
Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232–260. Retrieved from [Link]
-
Hooper, D. C. (2001). Mechanisms of Action of and Resistance to Quinolones. PMC. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Disk diffusion test. Wikipedia. Retrieved from [Link]
-
Kannan, K., & Mankin, A. S. (2011). How macrolide antibiotics work. PMC. Retrieved from [Link]
-
EBSCO. (n.d.). Macrolide antibiotics. EBSCO. Retrieved from [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Retrieved from [Link]
-
FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Retrieved from [Link]
-
Speer, B. S., Shoemaker, N. B., & Salyers, A. A. (1992). Tetracycline Antibiotics and Resistance. PMC. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Tetracycline antibiotics. Wikipedia. Retrieved from [Link]
-
Redondo, N. C. G., & Nevarez, M. M. (2020). Mechanisms of Resistance to Quinolones. IntechOpen. Retrieved from [Link]
-
Zuckerman, J. M. (2004). The Macrolide Antibiotics: A Pharmacokinetic and Pharmacodynamic Overview. Infection and Drug Resistance, 1(1), 39-51. Retrieved from [Link]
-
Neu, H. C. (1992). Quinolones: a class of antimicrobial agents. The American Journal of Medicine, 92(4), S2-S8. Retrieved from [Link]
-
Suthakaran, R., et al. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 20(3), 1-8. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 9(4), 1039-1046. Retrieved from [Link]
-
Gontijo, M. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Retrieved from [Link]
-
Oliphant, C. M., & Green, G. M. (2002). Quinolones: A Comprehensive Review. American Family Physician, 65(3), 455-464. Retrieved from [Link]
-
Van Bambeke, F., & Tulkens, P. M. (2001). Chemistry and mode of action of macrolides. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 1-10. Retrieved from [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. EUCAST. Retrieved from [Link]
-
Kumar, S., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Bioorganic & Medicinal Chemistry Letters, 21(16), 4788-4791. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Tetracycline - Antimicrobial properties. Creative Diagnostics. Retrieved from [Link]
-
WisTech Open. (n.d.). 3.11 Macrolides – Nursing Pharmacology. WisTech Open. Retrieved from [Link]
-
Wang, X., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Introduction to Tetracycline. Creative Diagnostics. Retrieved from [Link]
-
A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article. Retrieved from [Link]
-
Lee, K., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
Wang, Y., et al. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 15(12), 8849-8858. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Retrieved from [Link]
-
Bentham Science. (2022). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Bentham Science. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Retrieved from [Link]
-
MacDougall, C., & Polk, R. E. (2008). Benchmarking antimicrobial drug use in hospitals. Expert Review of Anti-infective Therapy, 6(5), 659-668. Retrieved from [Link]
-
County of Los Angeles Public Health. (n.d.). LACDPH Antibiogram Benchmarking Tool. County of Los Angeles Public Health. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Antimicrobial Use Metrics and Benchmarking to Improve Stewardship Outcomes. ResearchGate. Retrieved from [Link]
-
Access to Medicine Foundation. (2026). Antimicrobial Resistance Benchmark 2026. Access to Medicine Foundation. Retrieved from [Link]
Sources
- 1. jopcr.com [jopcr.com]
- 2. ijpbs.com [ijpbs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. acm.or.kr [acm.or.kr]
- 13. asm.org [asm.org]
- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of Resistance to Quinolones | IntechOpen [intechopen.com]
- 19. Quinolones: A Comprehensive Review | AAFP [aafp.org]
- 20. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 21. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Macrolide antibiotics | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 25. The Macrolide Antibiotics: A Pharmacokinetic and Pharmacodynamic ...: Ingenta Connect [ingentaconnect.com]
- 26. academic.oup.com [academic.oup.com]
A Comparative Guide to the Isomeric Purity Analysis of Methyl 7-bromobenzofuran-3-carboxylate
For researchers, scientists, and professionals in drug development, the structural integrity of a molecule is paramount. Methyl 7-bromobenzofuran-3-carboxylate, a key building block in the synthesis of various pharmacologically active compounds, is no exception.[1][2] The precise positioning of the bromine atom on the benzofuran core is critical, as different positional isomers can exhibit varied biological activities and toxicological profiles.[3] Therefore, rigorous analytical methodologies are required to ensure the isomeric purity of this compound, a critical aspect of quality control and regulatory compliance.[4][5]
This guide provides an in-depth comparison of the primary analytical techniques used for the isomeric purity analysis of Methyl 7-bromobenzofuran-3-carboxylate. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower you to select the most appropriate method for your laboratory's needs.
The Challenge: Distinguishing Positional Isomers
The primary challenge in analyzing Methyl 7-bromobenzofuran-3-carboxylate lies in the separation and quantification of its potential positional isomers, such as the 4-bromo, 5-bromo, and 6-bromo analogues. These isomers share the same molecular weight and often exhibit very similar physicochemical properties, making their differentiation a non-trivial analytical task.[6]
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is dictated by the specific requirements of the analysis, including the need for quantification, structural confirmation, throughput, and available instrumentation.[7][8] The most powerful approaches often involve a combination of a high-resolution separation technique with a definitive identification method.[7]
Here, we compare the workhorses of pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), along with the confirmatory power of Nuclear Magnetic Resonance (NMR) Spectroscopy.
Workflow for Isomeric Purity Analysis
The following diagram illustrates a typical workflow for determining the isomeric purity of a synthesized batch of Methyl 7-bromobenzofuran-3-carboxylate.
Caption: A generalized workflow for the separation, quantification, and structural confirmation of isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the analysis of pharmaceutical impurities due to its versatility, robustness, and wide applicability to non-volatile and thermally labile compounds.[5]
Principle of Separation: Reversed-phase HPLC (RP-HPLC) separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For benzofuran isomers, subtle differences in polarity, arising from the bromine atom's position, are exploited to achieve separation.
Why it Works for this Analysis: The electron-withdrawing nature of the bromine atom and the ester group, combined with the overall aromatic system, results in a molecule well-suited for UV detection. The polarity differences between, for example, the 7-bromo, 6-bromo, and 5-bromo isomers, while small, are often sufficient to be resolved on a high-efficiency HPLC column.
Optimized HPLC Protocol
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: A high-resolution reversed-phase column is critical. A C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 250 x 4.6 mm, 5 µm) or a Phenyl-Hexyl column is recommended. The phenyl phase can offer alternative selectivity (π-π interactions) for aromatic compounds, potentially improving the resolution of closely eluting isomers.[6]
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid to ensure sharp peak shapes).
-
Initial Conditions: 60% Acetonitrile / 40% Water.
-
Gradient: Linearly increase to 80% Acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm. Benzofuran derivatives typically have strong absorbance in this region.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the Methyl 7-bromobenzofuran-3-carboxylate sample in Acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.
Gas Chromatography-Mass Spectrometry (GC-MS)
For compounds that are volatile and thermally stable, GC offers superior resolution and speed compared to HPLC.[9] Coupling GC with a Mass Spectrometer (MS) provides both quantitative data and mass information for peak identification.
Principle of Separation: GC separates compounds based on their boiling points and their interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.
Why it Works for this Analysis: Methyl bromobenzofuran carboxylate is likely to be sufficiently volatile and stable for GC analysis. The high efficiency of modern capillary columns can effectively separate isomers with very similar boiling points.[10] The MS detector is invaluable because positional isomers, while having identical molecular ion masses, may exhibit subtle differences in their fragmentation patterns, aiding in their identification.[11]
Optimized GC-MS Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization - EI source).
Chromatographic Conditions:
-
Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point. These columns provide excellent general-purpose separation for a wide range of organic molecules.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Scan Range: 50-400 m/z.
-
Sample Preparation:
-
Prepare a dilute solution (approx. 50 µg/mL) of the sample in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Inject 1 µL into the GC system, typically using a split injection mode (e.g., 20:1 split ratio) to avoid overloading the column.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatography separates isomers, NMR provides definitive structural confirmation.[14] It is an indispensable tool for unambiguously identifying the position of the bromine substituent on the benzofuran ring.
Principle of Analysis: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule results in a unique resonance frequency (chemical shift). The position of the bromine atom will cause distinct changes in the chemical shifts and coupling patterns of the aromatic protons.[15]
Why it Works for this Analysis:
-
¹H NMR: The aromatic region of the spectrum (typically 7.0-8.5 ppm) will show a specific pattern of doublets, triplets, or singlets depending on the isomer. For Methyl 7-bromobenzofuran-3-carboxylate, one would expect to see distinct signals for the protons at positions 4, 5, and 6. The number of signals, their splitting patterns (coupling constants), and their chemical shifts allow for unequivocal assignment. For instance, the proton adjacent to the bromine atom will be significantly influenced.
-
¹³C NMR: The carbon atom directly attached to the bromine will have a characteristic chemical shift, which will differ significantly from the corresponding carbon signals in other isomers.
NMR Data Acquisition
-
Sample: Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra (like COSY and HSQC) for complete assignment.
Performance Comparison
The choice between these primary techniques depends on the analytical goal.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Use | Quantification, Purity Testing | Quantification, Identification | Structural Elucidation, Absolute Confirmation |
| Resolution | Very Good | Excellent | Not a separation technique |
| Sensitivity | High (ng-pg range) | Very High (pg-fg range) | Low (mg-µg range) |
| Sample Requirements | Soluble, can be non-volatile | Volatile & Thermally Stable | Relatively pure sample needed (~5mg) |
| Throughput | Moderate | High | Low |
| Cost (Instrument) | Moderate | Moderate-High | High |
| Key Advantage | Wide applicability to diverse compounds.[4] | Superior separating power and mass-based ID.[9] | Unambiguous structural information.[14][16] |
| Limitation | Lower resolution than capillary GC. | Limited to thermally stable analytes. | Low sensitivity, not suitable for trace analysis. |
Conclusion and Recommendations
For routine quality control and quantification of known isomeric impurities of Methyl 7-bromobenzofuran-3-carboxylate, RP-HPLC with UV detection is the most practical and robust method.[7][17] It is reliable, widely available, and suitable for the compound's properties.
When higher resolution is required or when unknown volatile impurities are suspected, GC-MS is the superior choice. Its coupling of high-efficiency separation with mass spectrometric data provides a powerful tool for both quantification and tentative identification.[8]
Finally, for the absolute confirmation of structure, especially for a new synthesis route or when an unknown isomer is isolated, NMR spectroscopy is essential. It is the only technique that provides a complete and unambiguous picture of the molecular structure.
A comprehensive analytical strategy, as mandated by regulatory bodies like the ICH, would involve using HPLC or GC for routine purity checks and quantification, with NMR being employed for the definitive characterization of the primary material and any significant impurities.[4] This multi-faceted approach ensures the highest level of scientific rigor and product quality.
References
-
Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs . Pharma Times. [Link]
-
Pharmaceutical Impurity Analysis Overview . Chemass. [Link]
-
Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives . Research & Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance . AMSbiopharma. [Link]
-
Impurity Profiling in Pharmaceuticals Explained . Synthink Research Chemicals. [Link]
-
Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level . PubMed. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds . Chromatography Today. [Link]
-
A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES . HETEROCYCLES. [Link]
-
Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather . ResearchGate. [Link]
-
A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring . MDPI. [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies . Pharmaceutical Analytical Acta. [Link]
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives . MDPI. [Link]
-
Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing . MDPI. [Link]
-
Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives . Oriental Journal of Chemistry. [Link]
-
Substituted benzofuran . Wikipedia. [Link]
-
Synthesis of 3-Bromo-dibenzofuran-7-carboxylic acid (2) . PrepChem.com. [Link]
-
The Synthesis and Spectral Properties of Benzofuran Derivative Bis-Chalcone . DergiPark. [Link]
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors . MDPI. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents . National Institutes of Health. [Link]
-
How to detect Halogenated Benzene in crude oil matrix using GC/MS? . ResearchGate. [Link]
-
Total synthesis of natural products containing benzofuran rings . Royal Society of Chemistry. [Link]
-
7-bromo-3-methyl-1-benzofuran-2-carboxylic acid . American Elements. [Link]
-
Synthesis, characterization and antimicrobial activity of novel benzofuran- and thiophene-containing diketoxime derivatives . ResearchGate. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans . MDPI. [Link]
-
Isomers and Recommended HPLC Columns for Effective Separation . MTC-USA. [Link]
-
Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity . International Journal of Pharmaceutical and Bio-Medical Science. [Link]
-
Development and validation of a rp-hplc method for the simultaneous determination of 3-methylbenzofuran . International Journal of Pharmaceutical Sciences and Research. [Link]
-
A rapid LTM-GC method for the separation and quantification of ten isomers of bromofluorobenzaldehyde . Royal Society of Chemistry. [Link]
Sources
- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans [mdpi.com]
- 3. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]
- 16. synthinkchemicals.com [synthinkchemicals.com]
- 17. journalijcar.org [journalijcar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 7-bromobenzofuran-3-carboxylate
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Methyl 7-bromobenzofuran-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, causal understanding of the protocols, ensuring the highest standards of laboratory safety and environmental stewardship. The procedures outlined are grounded in established safety principles for handling halogenated organic compounds.
Hazard Identification and Risk Assessment: Understanding the Compound
Based on safety data for structurally related compounds and general principles for halogenated organics, we can infer the primary hazards.[1]
| Hazard Category | Description | Rationale and Recommended Precautions |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Ingestion can lead to adverse health effects. Do not eat, drink, or smoke when handling this product. If swallowed, rinse mouth and seek immediate medical attention. |
| Aquatic Toxicity | Harmful to aquatic life. | This compound must not be released into the environment. Disposal via sinks or general trash is strictly prohibited as it can cause harm to aquatic ecosystems.[2] |
| Halogenated Organic | Contains a covalently bonded bromine atom. | Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic and persistent byproducts like brominated dioxins if improperly treated.[3] They must be segregated from non-halogenated waste streams.[3][4] |
| Combustibility | The substance is combustible. | While not highly flammable, it can burn. Store away from open flames and high heat sources.[5] |
Pre-Disposal: Handling and Personal Protective Equipment (PPE)
Proper handling is the first step in a safe disposal workflow. Adherence to correct PPE and engineering controls minimizes exposure and prevents accidental releases.
Required PPE and Engineering Controls:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is mandatory.
-
Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.
In Case of a Spill:
Immediate and correct response to a spill is critical to prevent wider contamination and exposure.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent further spread.
-
Increase Ventilation: Ensure the chemical fume hood is operating correctly.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels for the initial absorption of large quantities.
-
Collection: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated, properly labeled hazardous waste container for halogenated solid waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
The Disposal Workflow: Segregation, Collection, and Labeling
The cornerstone of proper chemical waste management is meticulous segregation.[6] Mixing of incompatible waste streams is a primary cause of laboratory accidents and regulatory non-compliance.
Step 1: Identify and Segregate Your Waste Streams
You will likely generate three distinct waste streams when working with Methyl 7-bromobenzofuran-3-carboxylate:
-
Unused/Expired Pure Compound: The original solid reagent.
-
Halogenated Organic Liquid Waste: Solutions containing the compound (e.g., from a reaction workup in solvents like dichloromethane, or ethyl acetate).
-
Contaminated Solid Waste: Items such as gloves, weighing paper, pipette tips, and silica gel from chromatography that are contaminated with the compound.
Step 2: Utilize Designated Waste Containers
Use separate, clearly labeled containers for each waste stream.[2][4]
-
Container Material: Containers must be made of a material compatible with the waste. For organic solvents and solids, high-density polyethylene (HDPE) or glass containers are appropriate.
-
Labeling: This is a critical and non-negotiable step. Each container must be labeled with:
-
Container Management:
-
Keep containers securely closed except when adding waste to prevent the release of hazardous vapors.[6]
-
Do not fill containers beyond 80% capacity to allow for expansion and prevent spills during transport.[6]
-
Store waste containers in a designated, well-ventilated secondary containment area, away from heat sources and incompatible materials.[2]
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from Methyl 7-bromobenzofuran-3-carboxylate.
Caption: Waste Disposal Workflow for Methyl 7-bromobenzofuran-3-carboxylate.
Final Disposal Protocol
Under no circumstances should Methyl 7-bromobenzofuran-3-carboxylate or its associated waste be disposed of down the drain or in regular trash.[2] The only acceptable method is through a licensed professional waste disposal service.
Step-by-Step Procedure:
-
Ensure Proper Segregation and Labeling: Double-check that all waste streams are correctly segregated and that all containers are accurately and fully labeled as described in the previous section.
-
Store Safely: Store the sealed and labeled waste containers in your laboratory's designated hazardous waste accumulation area. This area should be secure, well-ventilated, and provide secondary containment.
-
Contact EHS: Follow your institution's specific procedures to contact the Environmental Health and Safety (EHS) office or the designated hazardous waste management provider.
-
Schedule Pickup: Arrange for a waste pickup. Be prepared to provide an inventory of the waste you are disposing of.
-
Documentation: Complete any required waste manifest forms provided by your EHS office or the disposal company. Maintain a copy of this documentation for your records, as required by regulations.
The licensed disposal vendor will transport the waste to a specialized facility where it will be destroyed via high-temperature incineration.[7] This method is necessary to break down the halogenated organic molecule into simpler, less harmful components under controlled conditions that prevent the release of toxic byproducts into the environment.[7]
By adhering to this comprehensive disposal guide, you ensure not only your personal safety and the safety of your colleagues but also maintain full compliance with environmental regulations and uphold the principles of responsible scientific research.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
- A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab.
- Safety Data Sheet for a related compound. (2025, November 6). MilliporeSigma.
- Safety Data Sheet for a related compound. (2025, January 15). TCI Chemicals.
- Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. (n.d.). Benchchem.
- Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI).
- What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
- Safety Data Sheet for a related compound. (2024, December 19). CymitQuimica.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. clinicallab.com [clinicallab.com]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
A Senior Application Scientist's Guide to Handling Methyl 7-bromobenzofuran-3-carboxylate
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with Methyl 7-bromobenzofuran-3-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following procedures are grounded in a thorough risk assessment of the benzofuran and brominated aromatic compound classes. The core principle is to treat this substance with a high degree of caution, assuming potential hazards based on its structural motifs.
Hazard Assessment: Understanding the Risk Profile
Methyl 7-bromobenzofuran-3-carboxylate belongs to the family of substituted benzofurans. The presence of a brominated aromatic ring system necessitates a cautious approach. Brominated dibenzofurans, which share structural similarities, are known to exhibit significant biological activity and potential toxicity.[1][2] Studies on related compounds have shown that they can bind to the aryl-hydrocarbon receptor (AhR), a mechanism linked to a range of toxic effects.[1][3] Therefore, we must assume that Methyl 7-bromobenzofuran-3-carboxylate may be harmful if swallowed, cause skin and eye irritation, and potentially lead to organ damage through prolonged or repeated exposure.[4][5]
The primary exposure routes of concern are:
-
Inhalation: Powders or aerosols can be easily inhaled.
-
Dermal Contact: The compound may be absorbed through the skin.
-
Ingestion: Accidental swallowing.
-
Ocular Contact: Direct contact can cause serious eye irritation.[5][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical.[7] The following table outlines the minimum requirements.
| PPE Category | Item | Specification and Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Must comply with OSHA 29 CFR 1910.133 or EN166 standards.[7] Goggles provide a seal against dust and splashes. A full-face shield is required over goggles when handling larger quantities or when there is a significant splash risk. |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving is required. Use a heavier, chemical-resistant outer glove over a standard disposable inner glove. Outer Glove: Butyl rubber or Viton® are recommended for their high resistance to aromatic hydrocarbons.[8][9] Inner Glove: Nitrile gloves (minimum 5-mil thickness) provide a secondary barrier and splash protection.[8][10] Always inspect gloves for damage before use and remove them using the proper technique to avoid contaminating your skin.[11] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat that fully covers the arms is essential to prevent skin exposure.[7] Ensure it is buttoned completely. |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is necessary if there is a risk of generating dust or aerosols, or if work is not performed within a certified chemical fume hood.[7][12] An N95 respirator may be sufficient for weighing powders, but a half-face or full-face respirator with organic vapor cartridges should be considered for more extensive handling. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical for minimizing exposure and ensuring experimental integrity. All handling of this compound must occur within a certified chemical fume hood to control vapor and dust.[11]
Step 1: Pre-Operational Safety Check
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow is optimal.
-
Assemble All Materials: Before bringing the compound into the hood, gather all necessary equipment: spatula, weigh paper, glassware, solvents, and waste containers.
-
Prepare Spill Kit: Have a chemical spill kit readily accessible. The kit should contain an inert absorbent material (e.g., sand or vermiculite), and separate bags for hazardous waste disposal.[5]
-
Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.
Step 2: Handling the Compound (Inside Fume Hood)
-
Weighing: If handling a solid, carefully weigh the required amount on weigh paper. Avoid creating dust. Use a spatula to gently transfer the solid.[6][13]
-
Transfer & Dissolution: Place the weigh paper directly into the receiving flask. Slowly add the solvent to dissolve the compound, minimizing the potential for splashing.
-
Maintain Sash Height: Keep the fume hood sash at the lowest possible position that still allows for comfortable work.
Step 3: Post-Handling Decontamination
-
Surface Cleaning: Decontaminate all surfaces within the fume hood that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.
-
Equipment Cleaning: Thoroughly clean all glassware and equipment used.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles, and finally, respirator. Wash hands thoroughly with soap and water after removing all PPE.[5]
Disposal Plan: Cradle-to-Grave Responsibility
All chemical waste must be disposed of in accordance with local, regional, and national regulations.[4][7] Never dispose of this compound down the drain, as it may be harmful to aquatic life.[4]
-
Solid Waste: Contaminated consumables (e.g., weigh paper, gloves, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing Methyl 7-bromobenzofuran-3-carboxylate should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: The original container of the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Dispose of the decontaminated container according to institutional guidelines.
Workflow for Safe Handling
The following diagram outlines the critical path for safely handling Methyl 7-bromobenzofuran-3-carboxylate, from initial planning to final disposal.
Caption: A procedural diagram illustrating the key stages of safe handling.
References
- The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 6). Vertex AI Search.
- The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview. PubMed.
- Personal protective equipment for handling 7-methoxy-2,3-dimethylbenzofuran-5-ol. Benchchem.
- Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. (2024, September 7). MDPI.
- Study of Benzofuran Derivatives and their Biological Significance. IJSDR.
- Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay. PubMed.
- Gloves - Tables of Properties and Resistances. Unknown Source.
- Health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). (2003, September 15). PubMed.
- SAFETY DATA SHEET - 2,3-Benzofuran. (2025, January 15). TCI Chemicals.
- Safety Data Sheet - 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid. (2024, December 19). CymitQuimica.
- SAFETY DATA SHEET - 3-Methylbenzofuran-2-carboxylic acid. (2025, September 14). Thermo Fisher Scientific.
- OSHA Glove Selection Chart. Environmental Health and Safety.
- SAFETY DATA SHEET - Benzofuran. Fisher Scientific.
- Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products.
- SAFETY DATA SHEET - 2,3-Benzofuran. (2009, October 19). Sigma-Aldrich.
- SAFETY DATA SHEET - Methyl 3-bromobenzo
- 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol Safety Data Sheet. (2022, May 16). Apollo Scientific.
- SAFETY DATA SHEET - 3-Bromodibenzofuran. (2025, November 6). Sigma-Aldrich.
- Nitrile Glove Chemical-Comp
-
Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][8]benzofuran. Benchchem.
- SAFETY DATA SHEET - 1-Benzofuran-3-carboxylic acid. (2023, September 5). Fisher Scientific.
- Safety data sheet - Dibenzofuran. (2022, March 18). CPAChem.
- SAFETY DATA SHEET - 2,3-Benzofuran. (2005, January 20). TCI.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
Sources
- 1. The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. esafetysupplies.com [esafetysupplies.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. bio.vu.nl [bio.vu.nl]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
